Formononetin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQYGTCOTHHOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022311 | |
| Record name | Formononetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Formononetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
485-72-3 | |
| Record name | Formononetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formononetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formononetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | formononetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formononetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMONONETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295DQC67BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Formononetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256 - 258 °C | |
| Record name | Formononetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Elucidation of Formononetin S Biological Actions
Molecular and Cellular Mechanisms
Formononetin exerts its biological effects through interactions with various molecular targets and signaling pathways within cells. spandidos-publications.comfrontiersin.orgnih.govmdpi.com Studies have particularly highlighted its impact on processes critical for cancer development and progression, namely cell proliferation and apoptosis. spandidos-publications.comfrontiersin.orgcelljournal.orgnih.govmdpi.com
This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. mdpi.comnih.govfrontiersin.orgmdpi.com This anti-proliferative effect has been observed in numerous cancer types, including human non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), prostate cancer, colorectal cancer, and cervical cancer. spandidos-publications.comnih.govmdpi.comnih.govfrontiersin.orgmdpi.comajol.infomdpi.com
Studies have indicated that this compound can induce cell cycle arrest, a key mechanism by which proliferation is inhibited. mdpi.comnih.govmdpi.com For instance, in NSCLC cells, this compound treatment led to G1-phase cell cycle arrest, accompanied by altered expression levels of cell cycle regulatory proteins such as p21, cyclin A, and cyclin D1. mdpi.comnih.govmdpi.com Similarly, in prostate cancer cells, this compound inhibited cell growth by initiating cell cycle arrest, affecting mediators like cyclin D1. nih.govmdpi.com The modulation of signaling pathways, including the PI3K/AKT and MAPK pathways, is implicated in this compound's anti-proliferative effects. frontiersin.orgnih.govmdpi.commdpi.comajol.infomdpi.com
A significant body of research demonstrates that this compound induces apoptosis, or programmed cell death, in various cancer cell lines. spandidos-publications.comfrontiersin.orgcelljournal.orgnih.govmdpi.comnih.govresearchgate.netnih.gov This induction of apoptosis is considered a crucial mechanism underlying its potential anti-cancer properties. spandidos-publications.comfrontiersin.orgcelljournal.orgnih.gov Characteristics of apoptosis, such as morphological alterations, chromatin condensation, and DNA fragmentation, have been observed in cancer cells treated with this compound. spandidos-publications.comresearchgate.netnih.gov this compound-induced apoptosis can involve both the death receptor-mediated extrinsic pathway and the mitochondria-dependent intrinsic apoptotic pathway. spandidos-publications.comresearchgate.netnih.gov
The intrinsic, or mitochondria-dependent, apoptotic pathway is a major route through which this compound triggers cell death. spandidos-publications.comfrontiersin.orgresearchgate.netnih.govijmcmed.orgcelljournal.org This pathway is regulated by the balance of pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. frontiersin.orgmdpi.comcelljournal.orgkarger.commdpi.comsemanticscholar.orgnih.gov this compound has been shown to modulate the expression and function of these proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. frontiersin.orgfrontiersin.orgmdpi.comajol.infoijmcmed.orgcelljournal.orgkarger.com This release subsequently activates a cascade of caspases, key executioners of apoptosis. spandidos-publications.comfrontiersin.orgnih.govfrontiersin.orgnih.govijmcmed.orgcelljournal.orgkarger.comnih.govnih.govdrugbank.com
Studies in various cancer cell lines, including osteosarcoma, NSCLC, and prostate cancer, have demonstrated this compound's ability to induce the mitochondria-dependent apoptotic pathway. spandidos-publications.comfrontiersin.orgmdpi.comkarger.comnih.gov
The extrinsic, or death receptor-mediated, apoptotic pathway is also implicated in this compound-induced cell death in certain cancer cell types. spandidos-publications.comresearchgate.netnih.govmdpi.comnih.govdrugbank.comresearchgate.net This pathway is initiated by the binding of death ligands (such as FasL) to their corresponding death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8. spandidos-publications.comfrontiersin.org Activated caspase-8 can then directly activate downstream caspases, such as caspase-3, or cleave Bid, a protein that links the extrinsic and intrinsic pathways. spandidos-publications.comfrontiersin.org Research in HNSCC cells, for example, has shown that this compound can increase the expression of FasL and activate caspase-8, indicating the involvement of the extrinsic pathway. spandidos-publications.com
Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. frontiersin.org this compound-induced apoptosis is highly dependent on the activation of a caspase cascade. spandidos-publications.comfrontiersin.orgnih.govresearchgate.netnih.govijmcmed.orgcelljournal.orgkarger.comnih.govnih.govdrugbank.com Studies consistently show that this compound treatment leads to increased levels of cleaved (activated) caspases, including caspase-3, caspase-8, and caspase-9, in various cancer cell lines. spandidos-publications.comfrontiersin.orgnih.govnih.govijmcmed.orgcelljournal.orgkarger.comnih.govnih.govdrugbank.com
Activation of caspase-8 is indicative of the extrinsic pathway, while activation of caspase-9 is characteristic of the intrinsic pathway. spandidos-publications.comfrontiersin.org The activation of both caspase-8 and caspase-9 by this compound highlights its ability to engage both apoptotic pathways. spandidos-publications.comnih.govnih.govdrugbank.comresearchgate.net Caspase-3 is a key executioner caspase activated by both upstream pathways, leading to the cleavage of vital cellular substrates like PARP, ultimately resulting in the dismantling of the cell. spandidos-publications.comfrontiersin.orgnih.govnih.gov
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, controlling mitochondrial membrane permeability. frontiersin.orgmdpi.comcelljournal.orgkarger.commdpi.comsemanticscholar.orgnih.gov This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid). frontiersin.orgmdpi.comijmcmed.orgcelljournal.orgkarger.commdpi.comsemanticscholar.orgnih.gov The balance between these opposing members determines a cell's susceptibility to apoptosis. frontiersin.orgmdpi.comcelljournal.orgkarger.commdpi.comsemanticscholar.orgnih.gov
This compound has been shown to modulate the expression levels of these proteins, shifting the balance towards apoptosis. frontiersin.orgmdpi.comijmcmed.orgcelljournal.orgkarger.commdpi.comsemanticscholar.orgnih.gov Typically, this compound treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax. frontiersin.orgnih.govmdpi.comijmcmed.orgcelljournal.orgkarger.commdpi.comsemanticscholar.orgnih.govimrpress.com This alteration in the Bax/Bcl-2 ratio promotes mitochondrial dysfunction and the release of cytochrome c, thereby initiating the caspase cascade and subsequent apoptosis. frontiersin.orgmdpi.comkarger.commdpi.comnih.govnih.govdrugbank.com
Regulation of Cell Cycle Progression by this compound
Cell cycle progression is a fundamental process essential for cell proliferation. Dysregulation of the cell cycle is a hallmark of various diseases, including cancer. Research indicates that this compound can modulate cell cycle progression, often leading to cell cycle arrest in specific phases. This effect is considered a key mechanism contributing to its observed biological activities.
Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines. For instance, this compound effectively inhibited the proliferation of KYSE170 and KYSE150 cells by significantly reducing the mRNA and protein expression levels of COX-2 and cyclin D1, while inducing G1 phase arrest. frontiersin.org In human myeloma cells, this compound treatment at 100 µM resulted in the accumulation of cells at the sub-G1 phase in U266 cells and the S phase in RPMI 8226 cells, indicating differential effects depending on the cell line. frontiersin.org this compound has also been shown to increase the proportion of G0/G1 phase cells in MCF-7 and MDA-MB-468 cells. frontiersin.org
The mechanism behind this compound-induced cell cycle arrest often involves the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). This compound has been reported to induce G1 cell cycle arrest with reduced cell populations at the S phase in human non-small cell lung cancer cells (A549 and NCI-H23). frontiersin.org This was associated with the downregulation of G1-phase cell cycle regulatory proteins including cyclin D1 and cyclin A, and the upregulation of the CDK inhibitor, p21 protein expression. frontiersin.org In human prostate cancer cells, this compound promoted cell cycle arrest via downregulation of Akt/Cyclin D1/CDK4. mdpi.com Another study showed that this compound caused cell cycle arrest at the G0/G1 phase by inactivating IGF1/IGF1R-PI3K/Akt pathways and decreasing cyclin D1 mRNA and protein expression in human breast cancer cells. thieme-connect.com this compound also triggers G2/M phase cell cycle arrest via the Chk1/Cdc25C/CDK1/CCNB1 signaling pathway in hepatocellular carcinoma cells. mdpi.com
The inhibitory effect of this compound on cell cycle progression has been observed across different cancer types, highlighting its potential as a modulator of cell proliferation.
Table 1: this compound's Effect on Cell Cycle Progression in Various Cell Lines
| Cell Line | Observed Effect on Cell Cycle | Key Molecular Targets/Pathways Involved | Source |
| KYSE170 and KYSE150 | G1 phase arrest | COX-2, Cyclin D1 | frontiersin.org |
| U266 (Myeloma) | Sub-G1 phase accumulation | Not specified in detail in the provided snippets. | frontiersin.org |
| RPMI 8226 (Myeloma) | S phase accumulation | Not specified in detail in the provided snippets. | frontiersin.org |
| MCF-7 and MDA-MB-468 | Increased G0/G1 phase | Not specified in detail in the provided snippets. | frontiersin.org |
| A549 and NCI-H23 (NSCLC) | G1 phase arrest | Cyclin D1, Cyclin A, p21 | frontiersin.org |
| Prostate cancer cells | Cell cycle arrest | Akt/Cyclin D1/CDK4 | mdpi.com |
| Breast cancer cells | G0/G1 phase arrest | IGF1/IGF1R-PI3K/Akt, Cyclin D1 | thieme-connect.com |
| Hepatocellular carcinoma | G2/M phase arrest | Chk1/Cdc25C/CDK1/CCNB1 | mdpi.com |
| SW1116 and HCT116 (Colon) | Increased G0/G1 phase | Cyclin D1, STAT3, PI3K/Akt | mdpi.com |
| Human VSMCs | Inhibition of proliferation | CDK2, CDK4, Cyclin D1, Cyclin E, PI3K/AKT signaling pathway | nih.gov |
Inhibition of Cell Invasion and Metastasis by this compound
Cell invasion and metastasis are critical steps in the progression of many diseases, particularly cancer. These processes involve the migration of cells from their primary site and their spread to distant locations. This compound has demonstrated inhibitory effects on cell invasion and metastasis in various experimental models.
This compound has been shown to suppress the metastasis of various cancer cells, including those from colon, bladder, ovarian, and breast cancers. frontiersin.org For instance, the migratory ability of ovarian cancer cells was reduced by 30.41% and 57.34% after treatment with 20 and 40 µM of this compound, respectively. frontiersin.org The invasiveness of these cells was also inhibited by 41.85% and 73.75% at the same concentrations. frontiersin.org this compound also reduced the invasion of MDA-MB-231 and 4T1 breast cancer cells. mdpi.com In metastatic colon cancer cells (LoVo), this compound treatment alleviated invasiveness. spandidos-publications.com
A key mechanism by which this compound inhibits invasion and metastasis is through the modulation of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade the extracellular matrix, facilitating cell migration and invasion. This compound has been shown to inhibit the expression of MMP-2 and MMP-9 proteins. frontiersin.orgspandidos-publications.com These MMPs play an essential role in the metastatic process and angiogenesis. frontiersin.org this compound can also enhance the expression of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1 and TIMP-2, which are negative regulators of MMPs. frontiersin.orgmdpi.com
This compound's anti-invasive effects are also linked to its influence on various signaling pathways. It can inhibit cell invasion through the effective inhibition of the ERK1/2 pathway and the Lamin A/C signaling pathway in nasopharyngeal carcinoma. frontiersin.org In colon cancer cells, this compound inhibited invasion via the inhibition of MMP-2/9 expression through p-STAT3, p-PI3K, and p-Akt inactivation. mdpi.com In breast cancer cells, this compound inhibited migration and invasion by suppressing MMP-2 and MMP-9 through the PI3K/AKT signaling pathway. nih.gov this compound also inhibits the migration and invasion of human prostate cancer cells. phcog.comphcog.com This effect is mediated, in part, by the inactivation of MAPK signaling and subsequent upregulation of EGR1 expression. phcog.comphcog.com Furthermore, this compound suppressed the migration and invasion abilities of gastric carcinoma cells. sci-hub.se
Table 2: this compound's Effect on Cell Invasion and Metastasis
| Cancer Type | Observed Effect | Key Molecular Targets/Pathways Involved | Source |
| Ovarian cancer | Reduced migration and invasiveness | Not specified in detail in the provided snippets. | frontiersin.org |
| Breast cancer | Reduced invasion | MMP-2, MMP-9, TIMP-1, TIMP-2, PI3K/AKT signaling pathway | mdpi.comnih.gov |
| Colon cancer | Alleviated invasiveness | MMP-2, MMP-9, STAT3, PI3K/Akt | mdpi.comspandidos-publications.com |
| Nasopharyngeal carcinoma | Inhibited proliferation and invasion | ERK1/2 pathway, Lamin A/C signaling pathway | frontiersin.org |
| Prostate cancer | Inhibited migration and invasion | MAPK signaling, EGR1 | phcog.comphcog.com |
| Gastric carcinoma | Suppressed migration and invasion | Not fully understood, miR-542-5p potentially involved | sci-hub.se |
Anti-angiogenic Effects of this compound
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has been shown to possess anti-angiogenic properties, which contribute to its potential therapeutic effects. frontiersin.orgmdpi.comspandidos-publications.comoncotarget.com
This compound inhibits angiogenesis by targeting different angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF). mdpi.com In human colon cancer cells (HCT-116), this compound treatment downregulated both the gene and protein expressions of VEGF. mdpi.comspandidos-publications.com Studies in nude mouse xenografts showed that this compound significantly decreased serum VEGF levels. mdpi.comspandidos-publications.com this compound also inhibited tumor angiogenesis in vivo in a human breast cancer xenograft mouse model. frontiersin.org
Modulation of Vascular Endothelial Growth Factor (VEGF) Signaling by this compound
VEGF is a key signaling protein that promotes the formation of new blood vessels. This compound has been shown to modulate VEGF signaling, thereby inhibiting angiogenesis. In HCT-116 colon cancer cells, this compound downregulated the gene and protein expressions of VEGF. frontiersin.orgspandidos-publications.com This downregulation of VEGF expression by this compound contributes to the suppression of angiogenesis. mdpi.comspandidos-publications.com Studies have also demonstrated that this compound can inhibit VEGF secretion. nih.govdovepress.com This inhibition of VEGF signaling is considered a significant aspect of this compound's anti-angiogenic effects. nih.govdovepress.com this compound can ameliorate retinal neovascularization via the HIF-1α/VEGF signaling pathway. nih.govdovepress.com
Fibroblast Growth Factor Receptor (FGFR) Pathway Inhibition by this compound
Fibroblast Growth Factor Receptors (FGFRs) are another group of receptors involved in angiogenesis. This compound has been identified as a novel inhibitor of FGFR2. nih.govmedchemexpress.comglpbio.com this compound showed significant inhibitory activity on FGFR2, with an inhibitory rate of 89% at 1 µM. frontiersin.orgnih.gov Using HUVECs as an in vitro model, this compound reduced the stimulatory activity of FGF2 on FGFR2, leading to the downregulation of downstream signaling pathways such as phosphorylation of AKT and PI3K. frontiersin.orgnih.gov This inhibition of the FGFR2-mediated PI3K-Akt signaling pathway in endothelial cells contributes to the anti-angiogenic effects of this compound. oncotarget.comnih.gov In vivo studies using breast cancer xenograft models also supported these findings, showing that this compound inhibited tumor angiogenesis and reduced phosphorylated FGFR2-positive cells. frontiersin.orgnih.gov this compound's anti-angiogenic activity is partly associated with its modulation of the FGF2/FGFR2 signaling pathway by downregulating downstream molecules such as PI3K, AKT, STAT3, and MMP-2/9. frontiersin.org
Table 3: this compound's Anti-angiogenic Effects and Molecular Targets
| Target/Pathway | Observed Effect | Source |
| VEGF gene and protein expression | Downregulation in HCT-116 colon cancer cells | mdpi.comspandidos-publications.com |
| Serum VEGF levels | Significant decrease in nude mouse xenografts | mdpi.comspandidos-publications.com |
| VEGF secretion | Inhibition in ARPE-19 cells under hypoxia | nih.govdovepress.com |
| HIF-1α/VEGF signaling pathway | Amelioration of retinal neovascularization | nih.govdovepress.com |
| FGFR2 | Potent inhibition (IC50 of ~4.31 µM) | nih.govmedchemexpress.comglpbio.com |
| FGF2/FGFR2 signaling pathway | Modulation, leading to downregulation of PI3K, AKT, STAT3, MMP-2/9 in endothelial cells | frontiersin.orgnih.gov |
| PI3K-Akt signaling pathway | Inhibition in endothelial cells downstream of FGFR2 | oncotarget.comnih.gov |
Autophagy Modulation by this compound
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. Its role in disease is complex and context-dependent. Research suggests that this compound can modulate autophagy.
Studies have indicated that this compound can influence autophagy levels. For example, this compound significantly decreased autophagy and apoptosis levels in blastocyst cells, potentially via regulation of the Nrf2/Keap1 pathway. frontiersin.org In porcine blastocysts, this compound treatment reduced the relative fluorescence intensity of the autophagy marker LC3B and decreased the expression levels of autophagy-related genes ATG5, P62, BECLIN1, and LC3. frontiersin.org
This compound's effect on autophagy has also been observed in the context of specific diseases. In a study investigating its effects on depression-like behaviors, this compound enhanced microglial autophagy levels in the prefrontal cortex of LPS-induced depressive mice. nih.gov In vitro assays from the same study revealed that an autophagy inhibitor blocked the effects of this compound on inhibiting NLRP3 inflammasome and rebalancing M1/M2 polarization, suggesting an involvement of autophagy in these processes. nih.gov Another study on cardioprotective effects of this compound derivatives indicated that a derivative could restore excessive autophagy and downregulate the expression of autophagic proteins PI3K, Akt, Beclin-1, P62, LC3, and ATG12, suggesting regulation of autophagy through the PI3K/Akt/Beclin-1 signaling pathway. jst.go.jp
While some studies suggest this compound can decrease autophagy, others indicate it can enhance it depending on the cellular context and condition being studied. frontiersin.orgnih.govjst.go.jp
Table 4: this compound's Effect on Autophagy
| Cellular Context / Condition | Observed Effect on Autophagy | Key Molecular Targets/Pathways Involved | Source |
| Porcine blastocysts | Decreased autophagy levels | Nrf2/Keap1 pathway, ATG5, P62, BECLIN1, LC3 | frontiersin.org |
| Microglia (LPS-induced depression model) | Enhanced autophagy levels | PPARα-mediated autophagy | nih.gov |
| H9C2 cardiomyocytes (OGD/R) | Restored excessive autophagy | PI3K/Akt/Beclin-1 signaling pathway | jst.go.jp |
Regulation of Macrophage Polarization by this compound
Macrophages are immune cells that play a critical role in inflammation and tissue repair. They can differentiate into different phenotypes, primarily classified as M1 (pro-inflammatory) and M2 (anti-inflammatory). Modulating macrophage polarization is a potential therapeutic strategy for various inflammatory diseases. This compound has been shown to influence macrophage polarization.
This compound has demonstrated the ability to promote the polarization of macrophages towards the M2 phenotype. frontiersin.org The M2 phenotype is generally associated with anti-inflammatory responses and tissue remodeling. In a study on hyperoxic acute lung injury in mice, this compound reversed the hyperoxia-caused reduction of M2 macrophage polarization. plos.org This effect was linked to the Nrf2/HO-1 pathway, as inhibiting HO-1 abolished the protective effect of this compound. plos.org
In the context of depression-like behaviors, this compound was shown to rebalance (B12800153) microglia M1/M2 polarization. frontiersin.orgnih.gov The underlying mechanism involves the reduction of pro-inflammatory cytokines and the promotion of the M2 phenotype. frontiersin.org This rebalancing of M1/M2 polarization by this compound contributes to its anti-inflammatory effects. frontiersin.orgnih.gov Another study on dextran (B179266) sulfate (B86663) sodium-induced colitis in mice indicated that this compound inhibited macrophage infiltration and rebalanced M1/M2 macrophage polarization. nih.govbohrium.com This suggests a crucial role for macrophages in mediating this compound's therapeutic response in colitis. nih.gov this compound also promoted macrophage polarization to the M2 phenotype, thereby reducing inflammation and atherosclerosis in ApoE−/− mice by inhibiting the JAK/STAT signaling pathway. frontiersin.org
In vitro experiments have further verified that this compound can increase the expression of the M2 macrophage marker CD206 and decrease the expression of the M1 macrophage marker CD86 in LPS-induced RAW264.7 macrophages. mdpi.comnih.gov
Table 5: this compound's Effect on Macrophage Polarization
This compound is an isoflavone (B191592) that has been investigated for various biological activities, including its role in inducing ferroptosis and modulating oxidative stress. Research has explored its mechanisms of action in different cellular contexts, particularly in cancer and organ injury models.
Modulation of Oxidative Stress Parameters by this compound this compound has demonstrated the ability to modulate oxidative stress parameters.researchgate.netresearchgate.netmdpi.commdpi.comnih.govOxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can lead to cellular damage.researchgate.netthis compound's effects on oxidative stress have been observed in various models, including acute pancreatitis and gentamicin-induced nephrotoxicity.researchgate.netmdpi.comnih.gov
Enhancement of Antioxidant Enzyme Activity by this compound (e.g., SOD, CAT, GSH-Px)
This compound has been shown to enhance the activity and levels of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). This enhancement contributes to its protective effects against oxidative stress. Studies have demonstrated that this compound can elevate the levels of SOD, CAT, and GSH-Px, thereby alleviating oxidative damage in various models, such as diabetic nephropathy and ischemia-reperfusion injury nih.govfrontiersin.orgresearchgate.net. For instance, in a rat model of gentamicin-induced nephrotoxicity, this compound treatment led to a concomitant increase in SOD and CAT activities and enhancement of GSH levels, verifying its role in attenuating oxidative damage in the kidneys frontiersin.org. Similarly, this compound was able to elevate levels of SOD, CAT, and GSH-Px in db/db mice, alleviating diabetic nephropathy nih.gov. Studies of ischemia reperfusion also showed apparent roles of this compound in improving the activities of CAT, SOD, and GSH-Px nih.gov. This suggests that this compound may serve as a promising candidate to exert antioxidant effects in a variety of acute and chronic diseases by boosting these enzymatic defenses nih.gov.
Signaling Pathway Interventions by this compound
This compound actively intervenes in several critical intracellular signaling pathways, influencing a range of cellular processes including proliferation, apoptosis, and inflammation. Key among these are the PI3K/AKT and MAPK signaling cascades.
PI3K/AKT Signaling Pathway Modulation by this compound
The phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is a crucial regulator of cell proliferation, survival, differentiation, and metabolism frontiersin.org. This compound has been extensively reported to modulate this pathway, primarily by inhibiting the phosphorylation of PI3K and AKT. This inhibitory effect has been observed in numerous cancer cell lines, including breast cancer, multiple myeloma, cervical cancer, prostate cancer, and osteosarcoma cells frontiersin.org. For example, in MDA-MB-231 and 4T1 breast cancer cells, both phosphorylated PI3K and p-AKT were downregulated upon this compound treatment frontiersin.orgthieme-connect.com. This compound treatment also resulted in the downregulation of downstream molecules of AKT, P70S6K, and S6 proteins in ovarian cancer cells frontiersin.org. The inhibition of the AKT pathway by this compound has been linked to the attenuation of HIF-α expression and inflammatory cytokine release frontiersin.org. Furthermore, this compound has been shown to inhibit the upstream signals of the PI3K-AKT pathway by downregulating the expression of the insulin-like growth factor receptor (IGF-1R) in human breast cancer cells frontiersin.org. This compound can also up-regulate the PI3K-Akt pathway by activating the downstream regulator of the phosphatase and tensin homolog (PTEN) to improve neuronal atrophy researchgate.net. These findings highlight this compound's potential as a therapeutic agent targeting the PI3K/AKT pathway in various disease contexts frontiersin.org.
MAPK Signaling Pathway Regulation by this compound
The mitogen-activated protein kinase (MAPK) signaling pathway, comprising ERK1/2, p38, and JNK, plays a vital role in transducing extracellular signals to the nucleus and regulating cellular processes such as proliferation, differentiation, survival, migration, and angiogenesis frontiersin.orgresearchgate.net. This compound has been shown to modulate the MAPK pathway, although its specific effects on individual components can vary depending on the cell type and stimulus frontiersin.org.
ERK1/2 Phosphorylation Inhibition by this compound
This compound has been consistently shown to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in a variety of cancer cell lines, including prostate cancer, ovarian cancer, colon cancer, osteosarcoma, and head and neck squamous cell carcinoma cells frontiersin.orgajol.infomdpi.comspandidos-publications.commdpi.comphcog.com. This inhibition of ERK1/2 phosphorylation is considered a promising anticancer strategy as activated ERK1/2 regulates numerous cellular processes involved in tumorigenesis frontiersin.org. For instance, this compound suppressed the phosphorylation of ERK1/2 in FaDu human head and neck squamous cell carcinoma cells in a dose-dependent manner, which was associated with the induction of apoptosis spandidos-publications.com. In colorectal cancer cells, this compound significantly suppressed the phosphorylation of ERK1/2 in a dose-dependent manner ajol.info. This inhibitory effect on ERK1/2 phosphorylation contributes to the attenuation of cell proliferation and the induction of apoptosis observed with this compound treatment frontiersin.orgmdpi.com. However, it is worth noting that in some contexts, such as in nasopharyngeal CNE2 cells, this compound has been reported to stimulate proliferation by activating the ERK1/2 signaling pathway frontiersin.org.
p38 Modulation by this compound
The modulation of p38 MAPK by this compound shows context-dependent effects. Several studies indicate that this compound can activate the phosphorylation of p38 in certain cancer cell types, including prostate cancer, nasopharyngeal carcinoma, and breast cancer cells frontiersin.orgajol.infomdpi.comthieme-connect.com. This activation of p38 has been linked to the induction of apoptosis frontiersin.orgthieme-connect.com. For example, the anticancer mechanism of this compound on breast cancer cells was linked to the activation of the p38 MAPK pathway frontiersin.org. Conversely, other research has demonstrated that this compound can suppress the phosphorylation of p38, such as in FaDu human head and neck squamous cell carcinoma cells spandidos-publications.com. This compound treatment slightly increased phosphorylation of p38 in DU145 prostate cancer cells phcog.com. This differential modulation of p38 by this compound suggests a complex role for this pathway in mediating its biological effects frontiersin.org.
JNK Pathway Regulation by this compound
This compound also regulates the c-Jun N-terminal kinase (JNK) pathway. Research findings on the effect of this compound on JNK phosphorylation present varied outcomes depending on the cell type and experimental conditions. Some studies have shown that this compound promotes the phosphorylation of JNK, for instance, in colorectal cancer cells ajol.infomdpi.com. In nasopharyngeal carcinoma cells, this compound treatment enhanced the phosphorylation of JNK/SAPK mdpi.com. In contrast, other studies have reported that this compound inhibits the phosphorylation of JNK researchgate.netphcog.comexplorationpub.com. For example, this compound treatment significantly decreased the phosphorylation of JNK in DU145 prostate cancer cells phcog.com. Similarly, in primary knee cartilage cells activated by IL-1β, this compound inhibited the phosphorylation of the JNK protein in the MAPK signaling pathway researchgate.net. This indicates that the regulatory effect of this compound on the JNK pathway is not uniform and may depend on the specific cellular context and the biological process being influenced.
NF-κB Signaling Pathway Inhibition by this compound
The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses. nih.gov this compound has been shown to exert anti-inflammatory effects, partly through the inhibition of this pathway. Studies indicate that this compound can decrease the level of phosphorylated NF-κB p65 and increase the level of IκBα, the inhibitor of NF-κB, in the liver of mice with concanavalin-A-induced autoimmune hepatitis. nih.govfrontiersin.org This suggests that this compound can inhibit NF-κB signaling by preventing the degradation of IκBα, which in turn prevents the nuclear translocation and activation of NF-κB. nih.gov Further research has demonstrated that this compound suppresses the NF-κB signaling pathway, leading to decreased levels of inflammatory mediators such as IL-6, ICAM-1, and TNF-α. pensoft.net The inhibition of NF-κB signaling by this compound has also been implicated in its ability to alleviate inflammation and neuronal hyperexcitability in the basolateral amygdala, contributing to anxiolytic effects in mice. frontiersin.org Additionally, this compound treatment has been shown to reduce NF-κB activation in BV2 microglia, potentially through ERβ-related processes, suppressing neuroinflammation. nanobioletters.com
Nrf2/ARE Signaling Pathway Activation by this compound
The Nrf2/ARE signaling pathway is a major defense mechanism against oxidative stress, regulating the expression of antioxidant enzymes. This compound has been found to activate this pathway, contributing to its antioxidant properties. nanobioletters.comfrontiersin.orgnih.govfrontiersin.orgnih.gov Studies have demonstrated that this compound treatment can activate the Nrf2/ARE signaling pathway and significantly enhance the nuclear translocation of Nrf2. frontiersin.orgnih.gov This translocation is crucial for Nrf2 to bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, thereby inducing the expression of antioxidant enzymes. spandidos-publications.com this compound has been shown to upregulate the expression of Nrf2 in the nucleus and promote its nuclear translocation in various cell models. spandidos-publications.com This activation leads to improved oxidative stress conditions. frontiersin.orgnih.govfrontiersin.orgnih.gov
Role of Sirtuin-1 (Sirt1) in Nrf2 Activation by this compound
Sirtuin-1 (Sirt1), a NAD+-dependent deacetylase, plays a key role in the activation of the Nrf2/ARE signaling pathway. frontiersin.orgnih.govnih.gov Research indicates that this compound activates the Nrf2/ARE pathway via Sirt1. frontiersin.orgnih.govnih.gov Studies have shown that this compound can up-regulate the expression of Sirt1 protein. frontiersin.orgnih.govfrontiersin.org Furthermore, Sirt1 deficiency has been shown to block the activation of the Nrf2/ARE signaling pathway induced by this compound, highlighting the crucial role of Sirt1 in this process. nih.gov This activation of the Sirt1/Nrf2/ARE pathway by this compound has been linked to the improvement of oxidative stress and related conditions, such as diabetic renal fibrosis. frontiersin.orgnih.govfrontiersin.orgnih.gov
Heme Oxygenase-1 (HO-1) Induction by this compound
Heme Oxygenase-1 (HO-1) is an important antioxidant enzyme regulated by the Nrf2/ARE pathway. This compound treatment has been shown to induce the expression of HO-1. frontiersin.org This induction is a downstream effect of this compound's activation of the Nrf2/ARE signaling cascade. frontiersin.org Studies have revealed that this compound treatment has the ability to upregulate Nrf2/HO-1 signaling and prevent oxidative stress in models of kidney damage. frontiersin.org The upregulation of HO-1 by this compound is abrogated when Nrf2 is silenced, further confirming that HO-1 induction is mediated through Nrf2 activation. frontiersin.org
STAT Signaling Pathway Modulation by this compound
The STAT signaling pathway is involved in various cellular processes, including growth, differentiation, and immune responses. frontiersin.org this compound has been observed to modulate the STAT pathway, with effects varying depending on the specific context and STAT protein. In some studies, this compound has been found to suppress fibroblast growth factor 2 (FGF2)-induced STAT3 activation, which is relevant in certain cancers. mdpi.com It has also been shown to inhibit the phosphorylation and mRNA expression of JAK2 and STAT, down-regulating downstream inflammatory molecules in the context of diabetic vascular complications. frontiersin.org Furthermore, this compound administration has been shown to inhibit the protein expression of p-JAK2 and p-STAT3 in a cerebral ischemia-reperfusion injury model, indicating JAK2/STAT3 signaling pathway inhibition. frontiersin.org Conversely, in a model of cerebral ischemia-reperfusion injury, this compound's neuroprotective mechanism was attributed to its modulation of the IL-10/STAT3 signaling pathway, where it increased IL-10 levels and STAT3 phosphorylation. imrpress.com This suggests a context-dependent modulation of STAT signaling by this compound.
ChK1/Cdc25C/CDK1/CCNB1 Signaling Pathway Modulation by this compound
The ChK1/Cdc25C/CDK1/CCNB1 signaling pathway plays a crucial role in regulating the cell cycle, particularly the G2/M transition. This compound has been shown to induce G2/M phase cell cycle arrest by modulating this pathway. x-mol.netnih.govresearcher.liferesearchgate.netresearchgate.net Research indicates that this compound triggers G2/M phase cell cycle arrest via the Chk1/Cdc25C/CDK1/CCNB1 signaling pathway. x-mol.netnih.govresearcher.life This process involves the induction of oxidative DNA damage through the generation of reactive oxygen species (ROS). x-mol.netnih.gov The reduced expression of CDK1 and CCNB1 (Cyclin B1) indicates the arrest of the G2/M phase. nih.gov this compound-induced accumulation of ROS leads to DNA damage, assessed by markers like H2A.X and the activation of checkpoint proteins Chk1 and CDC25C. nih.gov
Estrogen Receptor (ER) Binding and Modulation by this compound
This compound is recognized as a phytoestrogen, a plant-derived compound that can interact with estrogen receptors. wikipedia.orgnih.gov this compound can bind to and modulate the activity of Estrogen Receptors (ER), which exist as two main subtypes, ERα and ERβ. jipbs.comwellesley.edufrontiersin.org Due to its structural similarity to estradiol (B170435), this compound can bind to ERs, acting as either an estrogen agonist or antagonist depending on the tissue and context. wellesley.edu Studies suggest that this compound may have a modest proliferative effect on MCF7 breast cancer cells by modulating ERβ. nanobioletters.com The interaction with estrogen receptors is considered a key mechanism underlying some of this compound's biological effects, particularly in hormone-sensitive tissues and conditions. nanobioletters.commdpi.comx-mol.netjipbs.com
ERα and ERβ Selectivity of this compound
This compound is classified as a phytoestrogen due to its structural similarity to endogenous estrogen (estradiol) and its ability to bind to estrogen receptors (ERs), specifically ERα and ERβ. frontiersin.org Studies have investigated the binding affinities and downstream effects mediated by these receptors. While endogenous estrogens and most pharmaceutical estrogenic agents tend to preferentially bind to ERα, some botanical estrogens, including genistein, daidzein, and equol, show preferential binding to ERβ. nih.gov Research indicates that this compound can interact with both ERα and ERβ. frontiersin.org Some studies suggest this compound may have a better bonding quality to ERα than natural estradiol in in silico analyses. redalyc.org However, other research indicates that this compound's anti-inflammatory effects in certain cell types, such as BV2 microglia, may be mediated through mechanisms involving ERβ. nih.govresearchgate.net Furthermore, the selective action of this compound on vascular endothelial cells compared to breast cancer cells has been associated with a feedback loop involving ERα. frontiersin.org The relative levels of ERα and ERβ in cells can influence the cellular response to different botanical estrogens. nih.gov
EGFR Pathway Inhibition by this compound
This compound has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway. In non-small cell lung cancer (NSCLC) cells, this compound inhibits EGFR-Akt signaling, which subsequently affects GSK3β and induces Mcl-1 phosphorylation. mdpi.com Studies using molecular modeling suggest that this compound can dock into the ATP-binding pocket of both wild-type and mutant EGFR kinases, inhibiting their activity in vitro, ex vivo, and in vivo. mdpi.comfrontiersin.orgnih.govnih.gov This inhibition of EGFR kinase activity leads to the suppression of downstream signaling. frontiersin.orgnih.gov this compound has demonstrated potential as an EGFR inhibitor, showing significant inhibitory effects on both osimertinib-sensitive and resistant NSCLC cells. frontiersin.org Beyond NSCLC, this compound has also been shown to inhibit proliferation and migration in breast cancer cells by targeting EGFR and blocking downstream pathways like EGFR/PI3K/Akt/Bad, EGFR/ERK, and EGFR/PI3K/Akt/β-catenin. rsc.org
NMDA/cAMP-Response Element Binding Protein (CREB) Signaling Pathway Modulation by this compound
This compound has been observed to modulate the N-methyl-D-aspartate (NMDA)/cAMP-Response Element Binding Protein (CREB) signaling pathway, particularly in the context of anxiety and neuroprotection. Studies in mice with inflammatory pain have shown that this compound treatment can reverse the upregulation of NMDA receptors and CREB in the basolateral amygdala. nih.govresearchgate.net Molecular mechanism studies suggest that this compound may alleviate anxiety-like behavior by inhibiting the NF-κB and NMDA/CREB signaling pathways. nih.gov In silico docking analyses support the potential interaction between this compound and NMDA receptors as well as CREB binding protein (CBP). nih.gov This suggests that this compound may inhibit CREB-mediated gene transcription by binding to CBP. nih.gov The NMDA receptor is known to activate CREB, and phosphorylation of CREB is considered to have a protective role during hypoxia. semanticscholar.org
Specific Molecular Target Interactions of this compound
Enzyme Inhibition and Activation by this compound (e.g., COX, iNOS, α-secretase)
This compound has demonstrated effects on the activity of various enzymes, including cyclooxygenase (COX), inducible nitric oxide synthase (iNOS), and α-secretase.
COX and iNOS: this compound has been shown to inhibit the expression and activity of both COX-2 and iNOS, which are key enzymes involved in inflammatory processes. nanobioletters.comnih.govfrontiersin.orgfrontiersin.org In LPS-stimulated BV2 microglia, this compound significantly reduced the protein levels of iNOS and COX-2, as well as the production of nitric oxide and PGE2. nanobioletters.comnih.govfrontiersin.org Similarly, in IL-1β-stimulated primary chondrocytes, this compound downregulated the expression of COX-2 and PGE2. frontiersin.org This inhibitory effect on COX-2 and iNOS contributes to its anti-inflammatory properties. nanobioletters.comfrontiersin.org
α-secretase: this compound has been found to increase the activity of α-secretase. frontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.gov This enzyme is crucial in the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of soluble APPα (sAPPα). frontiersin.orgnih.govresearchgate.netnih.gov Increased α-secretase activity and subsequent sAPPα secretion are considered neuroprotective, as this pathway prevents the formation of amyloid-beta (Aβ) plaques associated with Alzheimer's disease. frontiersin.orgnih.govresearchgate.netnih.gov Studies using hypoxic human-APP Swedish mutation cells have shown that this compound protects against neurotoxicity by increasing α-secretase activity and promoting sAPPα secretion, primarily by upregulating the expression of ADAM10 (a key α-secretase) at the transcriptional level. nih.govresearchgate.netfrontiersin.orgnih.gov
Here is a summary of this compound's effects on enzyme activity:
| Enzyme | Effect | Notes | References |
| COX-2 | Inhibition | Reduces protein levels and PGE2 production, contributes to anti-inflammatory effects. | nanobioletters.comnih.govfrontiersin.orgfrontiersin.org |
| iNOS | Inhibition | Reduces protein levels and nitric oxide production, contributes to anti-inflammatory effects. | nanobioletters.comnih.govfrontiersin.org |
| α-secretase | Activation | Increases activity and sAPPα secretion via ADAM10 upregulation, neuroprotective. | frontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.gov |
Protein-Protein Interactions Modulated by this compound (e.g., Aβ/RAGE, ICAM, VCAM)
This compound has been shown to modulate several protein-protein interactions, particularly those involved in inflammation and neurodegenerative processes.
Aβ/RAGE: The interaction between amyloid-beta (Aβ) peptides and the Receptor for Advanced Glycation End products (RAGE) is implicated in the pathogenesis of Alzheimer's disease, promoting neuroinflammation and oxidative stress. explorationpub.comresearchgate.netscilit.comexplorationpub.comtandfonline.com this compound has been reported to inhibit the Aβ/RAGE interaction. explorationpub.comresearchgate.netscilit.comexplorationpub.com By inhibiting this interaction, this compound can reduce RAGE activation, which in turn decreases the production of pro-inflammatory cytokines and reactive oxygen species, thereby ameliorating neuronal damage and the progression of AD. explorationpub.comresearchgate.netscilit.comexplorationpub.comtandfonline.com
ICAM and VCAM: Intercellular Adhesion Molecule 1 (ICAM-1) and Vascular Cell Adhesion Molecule 1 (VCAM-1) are cell adhesion molecules that play a significant role in inflammatory responses by regulating the attachment and transmigration of leukocytes to endothelial cells. explorationpub.comresearchgate.netscilit.comexplorationpub.com Elevated levels of ICAM-1 and VCAM-1 are associated with various inflammatory conditions. explorationpub.comresearchgate.netscilit.comexplorationpub.comresearchgate.net this compound has been shown to decrease the levels of VCAM-1 and ICAM-1 in cells. explorationpub.comresearchgate.netscilit.comexplorationpub.comresearchgate.net This modulation of adhesion molecule expression contributes to the anti-inflammatory effects of this compound. explorationpub.comresearchgate.netscilit.comexplorationpub.com
Here is a summary of this compound's modulation of protein-protein interactions:
| Interaction/Proteins | Effect | Notes | References |
| Aβ/RAGE | Inhibition | Reduces RAGE activation, decreasing pro-inflammatory cytokines and oxidative stress, neuroprotective. | explorationpub.comresearchgate.netscilit.comexplorationpub.comtandfonline.com |
| ICAM-1 | Decrease | Reduces protein levels, contributes to anti-inflammatory effects. | explorationpub.comresearchgate.netscilit.comexplorationpub.comresearchgate.net |
| VCAM-1 | Decrease | Reduces protein levels, contributes to anti-inflammatory effects. | explorationpub.comresearchgate.netscilit.comexplorationpub.comresearchgate.net |
Transcription Factor Regulation by this compound (e.g., HIF-1α, MDM2, p53, p21)
This compound has been shown to influence the activity and expression of several key transcription factors involved in cellular processes such as proliferation, apoptosis, and cell cycle regulation frontiersin.orgnih.gov.
One such transcription factor is Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a master regulator of cellular response to hypoxia and plays a crucial role in tumor progression and angiogenesis e-century.usnih.gov. Studies have indicated that this compound can suppress HIF-1α expression, particularly under hypoxic conditions frontiersin.orge-century.usqascf.com. For instance, in multiple myeloma cells, this compound was found to decrease HIF-1α expression and inflammatory cytokine release by inhibiting the AKT signaling pathway frontiersin.orge-century.usqascf.com. This compound has also been shown to inhibit hypoxia-induced retinal neovascularization by suppressing the HIF-1α/VEGF signaling pathway nih.gov. The mechanism may involve downregulating the mRNA and protein expressions of VEGF and PHD-2, and decreasing the protein expression of HIF-1α nih.gov. Furthermore, this compound has been reported to reduce MDM2 and HIF-1α expression, which may contribute to its potential in treating inflammatory skin diseases mdpi.comfrontiersin.org.
The p53 tumor suppressor protein is another critical transcription factor regulated by this compound. p53 is involved in cell cycle control, apoptosis, and DNA repair nih.govresearchgate.net. Research indicates that this compound can induce the accumulation and activation of p53. In human non-small cell lung cancer cells, this compound treatment upregulated the expression of total p53 and increased the phosphorylation levels of p53 at Ser15 and Ser20 in a dose-dependent manner, enhancing its transcriptional activity nih.govtechscience.com. This accumulation of p53 was found to mediate this compound-induced apoptosis nih.gov. In osteosarcoma cells, this compound also significantly upregulated the expression of p53 nih.gov. Conversely, in the context of cisplatin-induced acute kidney injury, this compound was observed to decrease p53 expression by promoting the overexpression of murine double minute 2 (MDM2) and MDMX, suggesting a context-dependent effect nih.gov. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by promoting its degradation researchgate.netembopress.org. While MDM2 can regulate HIF-1α stability, the interaction between HIF-1α, p53, and MDM2 is complex and can be reciprocal nih.gov.
This compound also affects the cell cycle inhibitor p21. The p21 protein is a cyclin-dependent kinase inhibitor that plays a role in cell cycle arrest, often acting downstream of p53 nih.govnih.gov. Studies have shown that this compound can induce the upregulation of p21 protein expression, contributing to cell cycle arrest in the G1 phase in various cancer cells, including non-small cell lung cancer and prostate cancer cells frontiersin.orgmdpi.comresearchgate.net. In osteosarcoma cells, this compound treatment significantly upregulated the expression of p21 nih.gov. This suggests that this compound can modulate cell cycle progression, at least in part, through the regulation of p21.
MicroRNA Regulation by this compound (e.g., miR-375/ERα)
MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression and are involved in various cellular processes, including carcinogenesis frontiersin.orgmdpi.com. This compound has been shown to modulate the expression of specific miRNAs, which in turn influences downstream signaling pathways and cellular behavior frontiersin.orgmdpi.com.
One notable example is the regulation of miR-375. Studies have investigated the interplay between this compound, miR-375, and Estrogen Receptor alpha (ERα), particularly in the context of hormone-sensitive cancers and endothelial cells frontiersin.orgmdpi.comnih.govnih.govnih.gov. This compound, being a phytoestrogen, can interact with estrogen receptors mdpi.comnih.gov.
Research has revealed a complex, cell-type-specific effect of this compound on miR-375 and ERα expression. In some contexts, a low concentration of this compound has been found to upregulate miR-375 expression, which subsequently leads to the upregulation of ERα frontiersin.orgmdpi.comnih.govnih.gov. This upregulation of miR-375 and ERα by low-dose this compound has been associated with promoting cell proliferation in certain ER-positive cells, such as nasopharyngeal carcinoma cells and human umbilical vein endothelial cells (HUVECs) frontiersin.orgmdpi.comnih.govnih.govnih.gov. This effect may involve a feedback loop between miR-375 and ERα mdpi.comnih.gov. Specifically, the ERα-miR-375-PTEN-ERK1/2-bcl-2 signaling pathway has been implicated in the proliferative effects of low-concentration this compound mdpi.comnih.govnih.gov. Data has shown that 0.1 and 0.3 μM this compound can significantly increase miR-375 mRNA levels in CNE2 cells nih.gov.
Conversely, in other cell types, such as osteosarcoma cells, this compound treatment has been shown to downregulate miR-375 expression frontiersin.org. This downregulation of miR-375 was suggested to mediate the inhibitory effect of this compound on ER-positive osteosarcoma cells frontiersin.org. This highlights the context-dependent nature of this compound's effects on miRNA expression and downstream targets.
The regulation of miR-375 by this compound can impact the expression of target genes. For instance, PTEN, a tumor suppressor, appears to be an essential target of miR-375 activity in this compound-treated cells nih.gov. Low concentrations of this compound decreased PTEN protein expression, which was reversed by a miR-375 inhibitor nih.gov.
The differential ability of this compound to stimulate proliferation in endothelial cells compared to breast cancer cells has been linked to its effect on the miR-375, RASD1, and ERα feedback loop researchgate.netnih.gov. This compound stimulated this feedback loop in HUVECs but not significantly in certain breast cancer cell lines nih.gov.
These findings collectively demonstrate that this compound can significantly influence cellular behavior by modulating the expression of specific microRNAs like miR-375, which in turn affects key signaling pathways involving proteins like ERα and PTEN.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5280378 |
| HIF-1α | 30843 |
| MDM2 | 6731 |
| p53 | 2893 |
| p21 | 1029 |
| miR-375 | 71255417 |
| ERα | 9572 |
| PTEN | 5728 |
| ERK1/2 | 56673150/56673151 |
| Bcl-2 | 6617 |
| MDMX | 55905 |
| RASD1 | 59305 |
| VEGF | 113702 |
| PHD-2 | 114342 |
| 17β-estradiol | 5750 |
| Caspase-3 | 2616 |
| Bax | 632 |
| Cyclin D1 | 595 |
| Cyclin A | 8900 |
| CDK4 | 1020 |
| AKT | 6550 |
| MDMX | 55905 |
| PTEN | 5728 |
| ERK1/2 | 56673150/56673151 |
| Bcl-2 | 6617 |
| RASD1 | 59305 |
| 17β-estradiol | 5750 |
| Caspase-3 | 2616 |
| Bax | 632 |
| Cyclin D1 | 595 |
| Cyclin A | 8900 |
| CDK4 | 1020 |
| AKT | 6550 |
| MDMX | 55905 |
| PTEN | 5728 |
| ERK1/2 | 56673150/56673151 |
| Bcl-2 | 6617 |
| RASD1 | 59305 |
| 17β-estradiol | 5750 |
| Caspase-3 | 2616 |
| Bax | 632 |
| Cyclin D1 | 595 |
| Cyclin A | 8900 |
| CDK4 | 1020 |
| AKT | 6550 |
Interactive Data Table (Example based on search result nih.gov)
| This compound Concentration (μM) | Relative miR-375 mRNA Expression in CNE2 Cells |
| Control | 1.000 ± 0.032 |
| 0.1 | 1.203 ± 0.054 |
| 0.3 | 1.421 ± 0.062 |
(Note: This is an example based on reported data nih.gov. Interactive functionality would be implemented in a suitable digital format.)
Therapeutic Potential of Formononetin in Specific Pathological Conditions
Neurodegenerative Disorders
Research into the therapeutic potential of formononetin has revealed promising neuroprotective properties in the context of neurodegenerative disorders. The compound has been investigated for its ability to mitigate the cellular and molecular damage characteristic of these conditions. Studies utilizing various experimental models have provided insights into its mechanisms of action, which appear to involve the modulation of pathways related to protein aggregation, oxidative stress, and inflammation.
Alzheimer's Disease Models and this compound
This compound has been the subject of multiple studies using animal and cellular models of Alzheimer's disease (AD) to assess its neuroprotective capabilities. nih.govnih.gov Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.gov Research indicates that this compound may address both of these pathological hallmarks, alongside improving cognitive deficits associated with the disease. nih.govnih.gov
A key focus of research into this compound's therapeutic potential in Alzheimer's disease has been its effect on the accumulation of amyloid-beta (Aβ) peptides, a primary component of the amyloid plaques found in the brains of AD patients. Studies have shown that this compound can significantly suppress the production of Aβ. nih.gov This is achieved in part by decreasing the synthesis of the amyloid precursor protein (APP) and inhibiting its amyloidogenic processing. nih.govfrontiersin.org
Furthermore, this compound has been found to promote the clearance of Aβ from the brain. nih.gov This is facilitated through a pathway dependent on the low-density lipoprotein receptor-related protein 1 (LRP1), which is involved in transporting Aβ out of the brain. nih.govfrontiersin.org In cellular models, this compound has also demonstrated the ability to increase the activity of α-secretase, an enzyme that cleaves APP in a non-amyloidogenic pathway, thereby preventing the formation of Aβ peptides. nih.gov
This compound's Impact on Aβ Pathology Markers
| Experimental Model | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| APP/PS1 Mice | Decreased levels of APP, Aβ40, and Aβ42 in the brain. | Suppression of APP synthesis and inhibition of amyloidogenic cleavage. | nih.gov |
| APP/PS1 Mice | Promoted cerebral Aβ clearance. | Activation of the LRP1-dependent clearance pathway. | nih.gov |
| HT22 Hippocampal Neuronal Cells | Increased α-secretase activity and sAPPα release. | Acceleration of the non-amyloidogenic processing of APP. | nih.gov |
The hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, is another defining pathological feature of Alzheimer's disease. Research has indicated that this compound may also exert a beneficial effect on this aspect of the disease. In a study utilizing a high-fat diet-induced mouse model, which is used to mimic a presymptomatic stage of Alzheimer's disease, it was observed that the diet led to significant tau hyperphosphorylation in the hippocampus. Treatment with this compound was shown to reverse this effect. While this study was not in a direct genetic model of AD, it suggests a potential mechanism for this compound in mitigating tau-related pathology. The accumulation of hyperphosphorylated tau is a critical event in the neurodegenerative cascade, and interventions that can reduce this are of significant therapeutic interest. nih.gov
A crucial outcome of the neuroprotective effects of this compound in Alzheimer's disease models is the improvement of cognitive function. In vivo studies using APP/PS1 mice, a well-established animal model of Alzheimer's disease, have demonstrated that treatment with this compound leads to significant enhancements in learning and memory. nih.gov These improvements are evidenced by marked functional gains in spatial learning and memory tasks, such as the Morris water maze test. nih.gov The observed cognitive benefits are attributed to the compound's ability to reduce the pathological hallmarks of the disease, including Aβ accumulation and potentially tau hyperphosphorylation, thereby preserving neuronal function. nih.govnih.gov
Effect of this compound on Cognitive Performance in AD Models
| Experimental Model | Behavioral Test | Observed Outcome | Reference |
|---|---|---|---|
| APP/PS1 Mice | Morris Water Maze | Significant improvement in spatial learning and memory. | nih.govnih.gov |
Parkinson's Disease Models and this compound
This compound has also been investigated for its therapeutic potential in preclinical models of Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. nih.gov Research in this area has focused on the compound's ability to protect these vulnerable neurons from degeneration and to mitigate the associated motor deficits.
Studies utilizing various in vitro and in vivo models of Parkinson's disease have demonstrated that this compound exerts a protective effect on dopaminergic neurons. In a Caenorhabditis elegans model of PD, this compound treatment was found to improve the vitality of dopaminergic neurons and reduce their damage. This neuroprotective effect is thought to be mediated, at least in part, through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. The activation of this pathway by this compound helps to mitigate oxidative stress, a major contributor to dopaminergic neuron death in Parkinson's disease. Furthermore, in a rat model of PD induced by the neurotoxin 6-hydroxydopamine (6-OHDA), this compound treatment was shown to alleviate the depletion of dopamine (B1211576), the neurotransmitter produced by these neurons.
Protective Effects of this compound on Dopaminergic Neurons
| Experimental Model | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|
| C. elegans PD Model | Improved dopaminergic neuron vitality and reduced damage. | Activation of the Nrf2 signaling pathway. | |
| 6-OHDA-induced PD Rat Model | Alleviated dopamine depletion. | Not specified. |
α-Synuclein Aggregation Modulation by this compound
This compound has demonstrated potential in modulating the aggregation of α-synuclein, a key pathological hallmark in neurodegenerative diseases like Parkinson's disease (PD). In preclinical models, this compound has been shown to exert neuroprotective effects by interfering with the processes that lead to the accumulation of toxic α-synuclein aggregates.
Research using a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease revealed that oral administration of this compound can significantly decrease the aggregation of α-synuclein in the brain. nih.govspringermedicine.com This effect is part of a broader neuroprotective mechanism that also includes the upregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). nih.govspringermedicine.com The reduction in α-synuclein accumulation by this compound is associated with improved motor function and the protection of dopaminergic neurons. nih.gov
Further studies in cellular and C. elegans models of PD suggest that this compound's neuroprotective actions, which indirectly impact α-synuclein-related pathology, are linked to the activation of the Nrf2 signaling pathway. mdpi.comnih.gov By activating this pathway, this compound helps mitigate oxidative stress and mitochondrial dysfunction, two factors known to contribute to the misfolding and aggregation of α-synuclein. mdpi.com While direct binding or inhibition of α-synuclein fibrillization by this compound is still an area of active investigation, the current evidence points towards its ability to counteract the cellular stressors that promote the pathogenic aggregation of this protein. mdpi.com
| Model System | Key Findings | Associated Mechanisms | Reference |
|---|---|---|---|
| 6-OHDA-induced Parkinson's disease rat model | Decreased α-synuclein aggregation in the brain. | Upregulation of Bcl-2 expression, antioxidant, and anti-inflammatory effects. | nih.govspringermedicine.com |
| MPP(+)-induced SH-SY5Y cell and C. elegans models of Parkinson's disease | Reduced reactive oxygen species (ROS) accumulation and improved dopaminergic neuron vitality, indirectly affecting factors that lead to α-synuclein pathology. | Activation of the Nrf2 signaling pathway. | mdpi.comnih.gov |
Cerebral Ischemia/Stroke Models and this compound
This compound has shown significant promise in experimental models of cerebral ischemia and stroke, primarily by exerting neuroprotective effects through various molecular pathways. Studies utilizing rat models of middle cerebral artery occlusion (MCAO), a common method to simulate ischemic stroke, have demonstrated that this compound can reduce the volume of cerebral infarction and improve neurological outcomes.
One of the key mechanisms underlying this compound's protective effects in cerebral ischemia-reperfusion injury is the modulation of the PARP-1/PARG/Iduna signaling pathway. Research has shown that this compound can effectively alleviate neurological dysfunction and pathological changes in brain tissue following an ischemic event. springermedicine.com It achieves this by reducing neuronal apoptosis and decreasing the protein levels of PARP-1, PARG, Caspase-3, p53, and AIF in the brain tissue, while concurrently increasing the levels of Iduna and p-AKT. springermedicine.com
Furthermore, this compound has been found to mitigate inflammation, a critical component in the pathophysiology of ischemic stroke. In a mouse model of ischemia/reperfusion injury, this compound was observed to decrease the levels of pro-inflammatory cytokines. frontiersin.org This anti-inflammatory action is mediated, at least in part, by the activation of the c-Fos/IL-10/STAT3 signaling pathway, highlighting a novel mechanism for its neuroprotective properties in the context of cerebral ischemia. frontiersin.org
| Model System | Key Findings | Associated Mechanisms | Reference |
|---|---|---|---|
| Rat model of cerebral ischemia-reperfusion injury | Alleviated neurological dysfunction, reduced cerebral infarction area, and decreased neuronal apoptosis. | Modulation of the PARP-1/PARG/Iduna signaling pathway; decreased PARP-1, PARG, Caspase-3, p53, and AIF; increased Iduna and p-AKT. | springermedicine.com |
| Ischemia/reperfusion (I/R) mouse model | Decreased infarct size, reduced neuronal damage, and lowered levels of pro-inflammatory cytokines. | Activation of the c-Fos/IL-10/STAT3 signaling pathway. | frontiersin.org |
Traumatic Brain Injury Models and this compound
In preclinical models of traumatic brain injury (TBI), this compound has been shown to confer neuroprotection through its anti-inflammatory and antioxidant properties. Research in rodent models of TBI indicates that this compound can mitigate the secondary injury cascade that follows the initial trauma.
Studies have demonstrated that this compound treatment in TBI rats leads to a significant increase in the activities of key antioxidant enzymes, glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD), within the brain tissue. mdpi.com Concurrently, it reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation, as well as the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com These findings suggest that this compound helps to rebalance (B12800153) the oxidative state and dampen the inflammatory response in the injured brain.
The neuroprotective effects of this compound in TBI are also associated with the modulation of specific signaling pathways. It has been found to down-regulate the mRNA level of cyclooxygenase-2 (COX-2) and up-regulate the protein expression of nuclear factor E2-related factor 2 (Nrf2), a master regulator of the antioxidant response. mdpi.com Another study highlighted this compound's ability to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10) in both the serum and cortical neurons, which is believed to contribute to the inhibition of the neuroinflammatory reaction. nih.gov Histological analysis has confirmed that this compound treatment can reduce hydrocephalus and the number of injured nerve cells in the lesioned brain area. mdpi.com
| Model System | Key Findings | Associated Mechanisms | Reference |
|---|---|---|---|
| Traumatic brain injury (TBI) rat model | Increased activities of GSH-Px and SOD; reduced concentrations of MDA, TNF-α, and IL-6; alleviated hydrocephalus and reduced nerve cell injury. | Down-regulation of COX-2 mRNA; up-regulation of Nrf2 protein expression. | mdpi.com |
| Traumatic brain injury (TBI) rat model | Increased levels of IL-10 in serum and cortical neurons; decreased levels of TNF-α and IL-6 in the blood; elevated cortical proliferation. | Activation of IL-10 expression in cortical neurons to inhibit neuroinflammation. | nih.gov |
Anxiety and Depression Models and this compound
This compound has demonstrated potential anxiolytic and antidepressant-like effects in various animal models of anxiety and depression. Its mechanisms of action appear to involve the modulation of neuroinflammation and the regulation of key proteins involved in mood and stress responses.
In a mouse model of anxiety induced by complete Freund's adjuvant (CFA), this compound treatment was found to increase the time spent in the open arms of the elevated plus-maze and the central area of the open field test, indicating an anxiolytic effect. youtube.com The underlying mechanism for this was attributed to the attenuation of inflammation and neuronal hyperexcitability in the basolateral amygdala. youtube.com
In the context of depression, research using a chronic corticosterone-induced mouse model showed that this compound could alleviate depression-like behaviors. This was evidenced by an increased sucrose (B13894) preference index and a reduced immobility time in the forced swimming test. youtube.com Mechanistically, this compound was found to enhance the expression of the glucocorticoid receptor and brain-derived neurotrophic factor (BDNF), while also attenuating neuronal impairment and promoting neurogenesis in the hippocampus. youtube.com More recent studies in a lipopolysaccharide (LPS)-induced depression model have further elucidated that this compound's antidepressant effects are linked to rebalancing microglia M1/M2 polarization and inhibiting the NLRP3 inflammasome, involving the activation of PPARα-mediated autophagy. nih.gov
| Model System | Key Findings | Associated Mechanisms | Reference |
|---|---|---|---|
| Complete Freund's adjuvant (CFA)-induced mouse model of anxiety | Increased time in open arms of elevated plus-maze and central area of open field test. | Attenuation of inflammation and neuronal hyperexcitability in the basolateral amygdala. | youtube.com |
| Chronic corticosterone-treated mouse model of depression | Increased sucrose preference index and reduced immobility time in the forced swimming test. | Enhanced expression of glucocorticoid receptor and BDNF; attenuated neuronal impairment and promoted hippocampal neurogenesis. | youtube.com |
| Lipopolysaccharide (LPS)-induced mouse model of depression | Amelioration of depression-like behaviors. | Rebalancing of microglia M1/M2 polarization; inhibition of the NLRP3 inflammasome; activation of PPARα-mediated autophagy. | nih.gov |
Oncological Applications
Breast Cancer Models and this compound
This compound has been extensively studied for its potential anti-cancer effects in various breast cancer models, demonstrating its ability to inhibit proliferation, induce apoptosis, and suppress metastasis through multiple signaling pathways. Its efficacy has been noted in both estrogen receptor (ER)-positive and triple-negative breast cancer (TNBC) cells.
In ER-positive breast cancer cells, such as MCF-7, this compound has been shown to possess antiproliferative properties. researchgate.net However, it should be noted that some studies suggest a potential proliferative effect at very low concentrations in ERα-positive cells, highlighting the importance of dosage. frontiersin.org In triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, this compound has been found to inhibit cell proliferation both in vitro and in vivo. researchgate.net One of the novel mechanisms identified in TNBC is the induction of ferroptosis, a form of iron-dependent cell death. researchgate.net this compound achieves this by regulating the mTORC1/SREBP1/SCD1 pathway. researchgate.net
Furthermore, this compound has been shown to inhibit the migration and invasion of breast cancer cells by reducing the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9 via the PI3K/Akt signaling pathway. youtube.com It also has anti-angiogenic effects, as demonstrated in xenograft models where it inhibited tumor growth and was associated with a reduction in tumor angiogenesis. youtube.com
| Model System | Key Findings | Associated Mechanisms | Reference |
|---|---|---|---|
| Triple-negative breast cancer (TNBC) cells (MDA-MB-231, MDA-MB-468) and nude mice xenografts | Inhibited proliferation, induced ferroptosis, and increased lipid peroxide levels. | Regulation of the mTORC1/SREBP1/SCD1 pathway; downregulation of GPX4 and xCT. | researchgate.net |
| Breast cancer cell lines (MDA-MB-231, 4T1) | Suppressed migration and invasion. | Reduction of MMP-2 and MMP-9 expression via the PI3K/Akt signaling pathway. | youtube.com |
| ER-positive breast cancer cells (MCF-7) | Inhibited proliferation and induced apoptosis. | Inactivation of the MAPK signaling pathway. | researchgate.net |
| Breast cancer xenograft models | Inhibited tumor growth. | Inhibition of tumor angiogenesis. | youtube.com |
Colorectal Cancer Models and this compound
This compound has demonstrated significant anti-tumor effects in preclinical models of colorectal cancer, where it has been shown to inhibit cell proliferation, invasion, and angiogenesis.
In human colon carcinoma cell lines, such as SW1116 and HCT116, this compound has been found to significantly inhibit proliferation and invasion. nih.gov The mechanism behind this involves the downregulation of cyclin D1, leading to cell cycle arrest at the G0/G1 checkpoint. nih.gov Additionally, this compound inhibits the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, which are crucial for cancer cell invasion. nih.govfrontiersin.org This inhibitory effect is linked to the upregulation of microRNA-149 (miR-149), which in turn downregulates its target, Ephrin type-B receptor 3 (EphB3), and inhibits the PI3K/AKT and STAT3 signaling pathways. nih.gov
In in vivo studies using tumor xenografts in nude mice, this compound treatment has been shown to reduce tumor size and the number of proliferating cells. frontiersin.org It also exhibits anti-angiogenic properties by downregulating the expression of vascular endothelial growth factor (VEGF). frontiersin.org Furthermore, this compound has been shown to protect against radiation-induced intestinal injury in a colorectal cancer mouse model by activating the Keap1-Nrf2 signaling pathway, suggesting a potential role in mitigating the side effects of radiotherapy.
| Model System | Key Findings | Associated Mechanisms | Reference |
|---|---|---|---|
| Human colon carcinoma cell lines (SW1116, HCT116) | Inhibited proliferation and invasion; arrested cell cycle at G0/G1. | Upregulation of miR-149; downregulation of EphB3, cyclin D1, MMP-2, and MMP-9; inhibition of PI3K/AKT and STAT3 signaling. | nih.gov |
| Human colon cancer cell tumor xenografts in nude mice | Reduced tumor size and number of proliferating cells; reduced serum VEGF levels. | Downregulation of VEGF and MMPs, leading to anti-angiogenic and anti-invasive effects. | frontiersin.org |
| Colorectal cancer mouse model undergoing radiotherapy | Protected against radiation-induced intestinal injury; suppressed oxidative stress. | Activation of the Keap1-Nrf2 signaling pathway. |
Prostate Cancer Models and this compound
This compound has demonstrated notable anti-tumor activity in various prostate cancer models, influencing cell proliferation, apoptosis, and cell cycle progression through the modulation of key signaling pathways. In androgen-independent prostate cancer cell lines, such as PC-3 and DU145, this compound has been shown to inhibit cell proliferation in a dose-dependent manner. daneshyari.comnih.gov This inhibitory effect is linked to the induction of cell cycle arrest, primarily at the G0/G1 phase. daneshyari.comresearchgate.net
The molecular mechanisms underlying these effects involve the regulation of critical cell cycle proteins. Studies have revealed that this compound can downregulate the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4). daneshyari.comresearchgate.net This downregulation is associated with the inactivation of the Akt signaling pathway, a key regulator of cell survival and proliferation. daneshyari.com Furthermore, this compound has been observed to induce apoptosis in prostate cancer cells. researchgate.netresearchgate.net This is achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins, specifically by increasing the Bax/Bcl-2 ratio. researchgate.netresearchgate.net The activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the inhibition of Akt phosphorylation are also implicated in this compound-induced apoptosis in PC-3 cells. researchgate.netresearchgate.net
In addition to its effects on cell cycle and apoptosis, this compound has been found to inhibit the metastatic potential of hormone-resistant prostate cancer cells. nih.govresearchgate.net It can reverse the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell migration and invasion. nih.govresearchgate.net This is achieved by increasing the expression of E-cadherin and decreasing levels of fibronectin, slug, and snail. nih.govresearchgate.net The underlying mechanism for this effect is linked to the inactivation of MAPK signaling and the subsequent upregulation of Early Growth Response 1 (EGR1). researchgate.net Network pharmacology and single-cell level analyses have further suggested that this compound may target genes associated with immune responses and metabolism, directly binding to proteins like INSR, TNF, and CXCR4 to exert its anti-cancer effects. nih.gov In vivo studies using xenograft mouse models have corroborated these in vitro findings, showing a noticeable inhibition of tumor growth. daneshyari.comnih.gov
Table 1: Research Findings on this compound in Prostate Cancer Models
| Cancer Model | Key Research Findings | Molecular Mechanisms |
| PC-3, DU145 (in vitro) | Inhibited cell proliferation; Induced G0/G1 cell cycle arrest. daneshyari.com | Downregulation of cyclin D1 and CDK4; Inactivation of the Akt signaling pathway. daneshyari.com |
| PC-3 (in vitro) | Triggered apoptosis. researchgate.netresearchgate.net | Increased Bax/Bcl-2 ratio; Increased phosphorylation of p38 and blocked AKT phosphorylation. researchgate.netresearchgate.net |
| DU145 (in vitro) | Inhibited proliferation, migration, and invasion; Reversed EMT. nih.gov | Inactivation of MAPK signaling (ERK1/2, JNK); Upregulation of EGR1. nih.gov |
| DU145 (in vitro) | Targeted immune and metabolic pathways. nih.gov | Potential direct binding to INSR, TNF, and CXCR4. nih.gov |
| PC-3 Xenograft (in vivo) | Inhibited tumor growth. daneshyari.com | Inactivation of Akt/cyclin D1/CDK4 pathway. daneshyari.com |
Lung Cancer Models and this compound
In the context of non-small cell lung cancer (NSCLC), this compound has been identified as a potential chemopreventive agent, exhibiting significant anti-proliferative effects. nih.govnih.gov Studies on human NSCLC cell lines, A549 and NCI-H23, have demonstrated that this compound inhibits cell proliferation in a time- and dose-dependent manner. researchgate.netnih.gov This inhibition is primarily mediated through the induction of G1-phase cell cycle arrest and the promotion of apoptosis. nih.govnih.gov
The molecular basis for these effects involves the modulation of key regulatory proteins. This compound treatment has been shown to alter the expression of cell cycle-associated proteins, leading to an increase in p21 and a decrease in cyclin A and cyclin D1. nih.govnih.gov Concurrently, it influences apoptosis-related proteins, causing an upregulation of Bax and cleaved caspase-3, and a downregulation of Bcl-2. researchgate.netnih.gov Furthermore, the tumor suppressor protein p53 is dose-dependently upregulated following this compound administration, with increased phosphorylation at Ser15 and Ser20, enhancing its transcriptional activity. nih.govnih.gov
Beyond cell cycle regulation and apoptosis, this compound also impacts cancer cell metabolism. It has been shown to inhibit aerobic glycolysis in NSCLC cells by targeting hexokinase 1 (HK1). mdpi.com This leads to a reduction in the glycolytic capacity of the cancer cells. mdpi.com Animal studies have further revealed that this compound can reduce the incidence of lung cancer and the expression of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors, suggesting an anti-inflammatory component to its anti-cancer activity. mdpi.com The anti-NSCLC effects of this compound are thus multifaceted, involving the suppression of inflammation, inhibition of cell proliferation and glycolysis, and induction of apoptosis. mdpi.com
Table 2: Research Findings on this compound in Lung Cancer Models
| Cancer Model | Key Research Findings | Molecular Mechanisms |
| A549, NCI-H23 (in vitro) | Inhibited cell proliferation; Induced G1-phase cell cycle arrest and apoptosis. researchgate.netnih.gov | Upregulation of p21, Bax, cleaved caspase-3; Downregulation of cyclin A, cyclin D1, Bcl-2; Upregulation and phosphorylation of p53. nih.govnih.gov |
| A549, HCC827 (in vitro) | Inhibited cell proliferation and glycolysis. mdpi.com | Reduced expression of COX-2, cyclin D1, and HK1; Direct targeting of HK1. mdpi.com |
| Urethane-induced lung cancer (in vivo mouse model) | Reduced incidence of lung cancer. mdpi.com | Reduced expression of COX-2. mdpi.com |
Nasopharyngeal Carcinoma Models and this compound
This compound has demonstrated potent anticancer effects in nasopharyngeal carcinoma (NPC) models, both in vitro and in vivo. academicjournals.org Studies utilizing human NPC cell lines, CNE1 and CNE2, have shown that this compound inhibits cell proliferation and induces apoptosis. academicjournals.org The pro-apoptotic activity of this compound is mediated through the mitochondrial pathway, as evidenced by changes in the expression of Bcl-2 family proteins. academicjournals.org Specifically, this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. academicjournals.orgreplacinganimalresearch.org.uk This is accompanied by an increase in the expression of caspase-3, a key executioner of apoptosis. academicjournals.org
The signaling pathways implicated in this compound's action on NPC cells include the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathways. academicjournals.org this compound has been observed to suppress the phosphorylation of Akt, a critical node in the PI3K/Akt pathway that promotes cell survival. academicjournals.org Simultaneously, it upregulates the phosphorylation of c-Jun N-terminal kinase (JNK) and p38, which are components of the MAPK pathway often associated with stress responses and apoptosis. researchgate.netacademicjournals.org In vivo experiments using ectopic tumor implantation models have confirmed the tumor-inhibitory effects of this compound, showing a retardation of tumor growth. academicjournals.org Interestingly, one study noted that at very low concentrations, this compound could stimulate the proliferation of CNE2 cells by upregulating Bcl-2 and phosphorylated ERK1/2, highlighting a dose-dependent differential effect. researchgate.netnih.gov However, at therapeutic concentrations, its anti-proliferative and pro-apoptotic effects are predominant. replacinganimalresearch.org.uk
Table 3: Research Findings on this compound in Nasopharyngeal Carcinoma Models
| Cancer Model | Key Research Findings | Molecular Mechanisms |
| CNE1, CNE2 (in vitro) | Inhibited cell proliferation; Induced apoptosis. academicjournals.org | Upregulation of Bax and caspase-3; Downregulation of Bcl-2; Suppression of Akt phosphorylation; Upregulation of JNK and p38 phosphorylation. academicjournals.org |
| CNE1 Xenograft (in vivo) | Retarded tumor growth rate. academicjournals.org | Modulation of MAPK and PI3K/Akt pathways. academicjournals.org |
| CNE2 (in vitro) | Stimulated proliferation at low concentrations. researchgate.netnih.gov | Upregulation of Bcl-2 and p-ERK1/2. researchgate.netnih.gov |
| CNE2 (in vitro) | Inhibited proliferation and migration; Promoted apoptosis. replacinganimalresearch.org.uk | Downregulation of Bcl-2, ERK1/2, Lamin A/C, CK19; Upregulation of Bax. replacinganimalresearch.org.uk |
Ovarian Cancer Models and this compound
The therapeutic potential of this compound has been investigated in human ovarian cancer cell lines, where it has been shown to inhibit cell proliferation and induce apoptosis. In ES2 and OV90 ovarian cancer cells, this compound suppressed cell proliferation by inducing cell cycle arrest at the sub-G0/G1 phase. This was accompanied by an increase in apoptosis, characterized by DNA fragmentation. nih.gov
The molecular mechanisms underlying these effects involve the modulation of key signaling pathways. This compound treatment led to a decrease in the phosphorylation of proteins in the PI3K/Akt and ERK1/2 pathways, including ERK1/2, P90RSK, AKT, P70S6K, and S6 proteins. Conversely, it increased the phosphorylation of p38 protein, which is often associated with apoptotic signaling. The induction of apoptosis by this compound in these cells is also linked to the loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS). Furthermore, studies have shown that this compound can increase the expression of cleaved caspase-3 and -9 in a dose-dependent manner in ovarian cancer cells. researchgate.net The combination of this compound with pharmacological inhibitors of the PI3K/Akt (LY294002) or ERK1/2 (U0126) pathways resulted in additional anti-proliferative effects, supporting the role of these pathways in this compound's mechanism of action.
Table 4: Research Findings on this compound in Ovarian Cancer Models
| Cancer Model | Key Research Findings | Molecular Mechanisms |
| ES2, OV90 (in vitro) | Suppressed cell proliferation; Induced sub-G0/G1 cell cycle arrest and apoptosis. | Decreased phosphorylation of ERK1/2, P90RSK, AKT, P70S6K, S6; Increased phosphorylation of P38; Induced loss of mitochondrial membrane potential and ROS generation. |
| Ovarian Cancer Cells (in vitro) | Increased expression of apoptotic proteins. researchgate.net | Upregulation of cleaved caspase-3 and -9. researchgate.net |
Hepatocellular Carcinoma Models and this compound
This compound has been shown to exert anti-tumor effects on hepatocellular carcinoma (HCC) through multiple mechanisms, including the induction of cell cycle arrest and a form of iron-dependent cell death known as ferroptosis. In HepG2 cells, this compound induces oxidative DNA damage through the generation of reactive oxygen species (ROS), which in turn triggers G2/M phase cell cycle arrest. This is mediated by the Chk1/Cdc25C/CDK1/CCNB1 signaling pathway.
Furthermore, this compound has been found to induce ferroptosis by modulating glutathione metabolism. It limits the synthesis of glutathione and promotes lipid peroxidation and the generation of divalent iron. This process is linked to the inhibition of the p53/xCT/GPX4 signaling pathway. This compound exhibits a strong binding affinity for glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. In vivo studies have confirmed that this compound can inhibit tumor growth in HCC models. The anti-HCC effects are also associated with the PI3K/AKT-mediated apoptosis of tumor cells. This compound treatment has been shown to decrease the phosphorylation levels of PI3K and AKT, reduce the expression of the anti-apoptotic protein Bcl-2, and increase the expression of the pro-apoptotic protein Bax and cleaved-Caspase-3. Additionally, in silico and in vitro studies have pointed to the inhibition of the mTOR signaling pathway as another mechanism through which this compound induces apoptosis in HCC.
Table 5: Research Findings on this compound in Hepatocellular Carcinoma Models
| Cancer Model | Key Research Findings | Molecular Mechanisms |
| HepG2 (in vitro) | Induced G2/M phase cell cycle arrest and ferroptosis. | ROS generation; Activation of Chk1/Cdc25C/CDK1/CCNB1 pathway; Inhibition of p53/xCT/GPX4 pathway. |
| HCC Tumor-bearing mice (in vivo) | Inhibited tumor growth; Promoted apoptosis. | Decreased phosphorylation of PI3K and AKT; Reduced Bcl-2 expression; Increased Bax and cleaved-Caspase-3 expression. |
| HepG2 (in vitro) | Induced apoptosis. | Suppression of mTOR signaling; Activation of caspase-3. |
Osteosarcoma Models and this compound
In osteosarcoma, this compound has been demonstrated to inhibit cell proliferation and induce apoptosis in a dose-dependent manner. Studies on the human osteosarcoma cell line U2OS have shown that higher concentrations of this compound significantly suppress cell growth and promote apoptotic cell death. This pro-apoptotic effect is mediated through the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.
The signaling pathways involved in this compound's action in osteosarcoma cells include the ERK and Akt pathways. Treatment with this compound leads to the inactivation of both ERK and Akt, which in turn modulates the expression of Bcl-2 and Bax, and ultimately increases the expression of caspase-3, a key executioner of apoptosis. Furthermore, this compound's effects on osteosarcoma cells are linked to the regulation of microRNAs. It has been found to decrease the expression of miR-375 and downregulate the intracellular miR-375/ERα-PI3K/AKT signaling pathway. In another osteosarcoma cell line, MG-63, this compound was shown to inhibit cell viability and induce apoptosis by regulating the miR-214-3p/PTEN pathway, leading to an increase in the level of the tumor suppressor PTEN. In vivo studies using nude mice with orthotopic tumor implants have confirmed the anti-tumor activity of this compound, showing a reduction in tumor growth.
Table 6: Research Findings on this compound in Osteosarcoma Models
| Cancer Model | Key Research Findings | Molecular Mechanisms |
| U2OS (in vitro) | Suppressed proliferation; Induced apoptosis. | Decreased Bcl-2 and miR-375 expression; Increased Bax expression. |
| U2OS (in vitro) | Triggered apoptosis. | Inactivation of ERK and Akt pathways; Downregulation of Bcl-2; Upregulation of Bax and caspase-3. |
| U2OS Xenograft (in vivo) | Prevented tumor growth. | Inactivation of miR-375/ERα-PI3K/AKT pathway. |
| MG-63 (in vitro) | Inhibited cell viability; Induced apoptosis. | Regulation of miR-214-3p/PTEN pathway. |
Multiple Myeloma Models and this compound
This compound has shown significant anti-neoplastic actions against multiple myeloma (MM), both as a single agent and in combination with other therapies. It has been observed to mitigate proliferation and enhance apoptosis in MM cells. These effects are regulated by several key oncogenic signaling cascades, including nuclear factor-κB (NF-κB), phosphatidylinositol 3-kinase (PI3K)/AKT, and activator protein-1 (AP-1). This compound treatment leads to the blockage of persistent activation of these pathways in myeloma cells.
Furthermore, this compound has been found to negatively regulate the STAT3 and STAT5 pathways, which are frequently activated in MM and are crucial for cell proliferation, survival, and metastasis. The suppression of STAT3 and STAT5 activation is correlated with the inhibition of upstream kinases such as JAK1, JAK2, and c-Src. This effect appears to be mediated through an increased production of reactive oxygen species (ROS). The downregulation of STAT3-regulated anti-apoptotic, angiogenic, and proliferative gene products correlates with the induction of caspase-3 activation and cleavage of PARP. In preclinical mouse models, this compound has been shown to augment the tumor growth-inhibitory potential of the proteasome inhibitor bortezomib. Intraperitoneal administration of this compound significantly suppressed tumor growth in a multiple myeloma xenograft mouse model.
Table 7: Research Findings on this compound in Multiple Myeloma Models
| Cancer Model | Key Research Findings | Molecular Mechanisms |
| U266, RPMI 8226 (in vitro) | Mitigated proliferation; Enhanced apoptosis. | Blocked persistent NF-κB, PI3K/AKT, and AP-1 activation. |
| MM cell lines (in vitro) | Inhibited cell viability; Induced apoptosis; Suppressed STAT3/5 activation. | Increased ROS production; Suppression of upstream kinases (JAK1, JAK2, c-Src). |
| MM Xenograft (in vivo mouse model) | Augmented the anti-tumor effects of bortezomib. | Regulation of diverse oncogenic transcription factors. |
| MM Xenograft (in vivo mouse model) | Suppressed tumor growth. | ROS-regulated inhibition of the STAT3 and STAT5 signaling cascade. |
Bladder Cancer Models and this compound
This compound has demonstrated significant anti-tumor effects in various bladder cancer models. In studies utilizing human bladder cancer cell lines such as T24, 5637, and TM4, this compound treatment has been shown to inhibit cell proliferation and the ability to form colonies in a dose-dependent manner. rsc.orgrsc.org Furthermore, the compound effectively reduces the migration and invasion of these cancer cells. rsc.org One of the key mechanisms underlying these effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com T24 cells treated with this compound exhibit clear morphological changes characteristic of apoptosis. nih.govmdpi.com
The molecular pathways involved in this compound's action against bladder cancer are multifaceted. A primary mechanism involves the regulation of microRNAs (miRNAs), specifically miR-21. nih.govfrontiersin.org this compound treatment leads to a significant decrease in the expression of miR-21, which is known to function as an oncogene in bladder cancer. nih.govfrontiersin.orgresearchgate.net The downregulation of miR-21 results in the upregulation of its target, the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog). nih.govmdpi.comfrontiersin.org Increased PTEN expression, in turn, inhibits the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation, leading to the inactivation of Akt phosphorylation. nih.govmdpi.comfrontiersin.org This miR-21/PTEN/Akt axis appears to be a central route through which this compound exerts its anti-carcinogenic effects in bladder cancer models. nih.govresearchgate.net Transcriptomic analysis has further revealed that this compound modulates genes associated with endothelial cell migration and angiogenesis, suggesting it may also inhibit the formation of new blood vessels that supply tumors. rsc.orgrsc.org Notably, research suggests that this compound does not produce toxic effects on non-cancerous cell lines, indicating a potential for selective action against tumor cells. mdpi.com
Table 1: Research Findings on this compound in Bladder Cancer Models
| Model System | Key Findings | Molecular Mechanism |
|---|---|---|
| T24, 5637, TM4 cell lines | Inhibited proliferation, colony formation, migration, and invasion. rsc.orgrsc.org | Downregulation of genes related to angiogenesis and cell migration. rsc.orgrsc.org |
Head and Neck Squamous Cell Carcinoma Models and this compound
In the context of head and neck squamous cell carcinoma (HNSCC), this compound has shown potential as a therapeutic agent. Research using the FaDu human HNSCC cell line demonstrated that this compound treatment significantly increases cell death. nih.gov The treated FaDu cells displayed hallmark characteristics of apoptosis, including DNA fragmentation, chromatin condensation, and distinct morphological changes. nih.gov
The mechanism behind this induced cell death involves the activation of the caspase cascade. nih.gov this compound appears to trigger both the intrinsic, mitochondria-dependent apoptotic pathway and the extrinsic pathway, which is facilitated by death receptors. nih.gov Furthermore, the compound was found to reduce the activity of mitogen-activated protein kinases (MAPKs), which are crucial signaling molecules involved in cell proliferation and survival. nih.gov
Table 2: Research Findings on this compound in HNSCC Models
| Model System | Key Findings | Molecular Mechanism |
|---|
Inflammatory and Oxidative Stress-Related Conditions
Diabetic Nephropathy and this compound
This compound has been investigated for its protective effects against diabetic nephropathy (DN), a major complication of diabetes characterized by kidney damage. In animal models, such as db/db mice and streptozotocin (B1681764) (STZ)-induced diabetic rats, this compound administration has been shown to ameliorate key indicators of DN. nih.govnih.govfrontiersin.orgtandfonline.com These improvements include reduced albuminuria and positive changes in renal histopathology, such as attenuated renal tubule atrophy and basement membrane thickening. nih.govfrontiersin.orgtandfonline.com
The therapeutic effects of this compound in DN are linked to its ability to combat oxidative stress and fibrosis. nih.govtandfonline.com One of the primary mechanisms is the activation of the Sirtuin-1 (Sirt1) protein. nih.govresearchgate.net this compound upregulates Sirt1 expression, which in turn activates the Nrf2/ARE (Nuclear factor E2-related factor 2/Antioxidant response element) signaling pathway. nih.gov This pathway is a critical defense mechanism against oxidative stress. nih.gov The activation of this pathway enhances the expression of antioxidant enzymes like SOD-1 and HO-1, reducing the burden of reactive oxygen species in kidney tissues. nih.govresearchgate.net Additionally, this compound has been shown to protect against mitochondrial damage in renal tubular cells, a key factor in DN progression. nih.govfrontiersin.org It alleviates mitochondrial fragmentation and restores the expression of proteins related to mitochondrial dynamics, partly through the Sirt1/PGC-1α pathway. nih.govfrontiersin.org Furthermore, this compound exhibits anti-fibrotic properties by suppressing the expression of Smad3, a key mediator in the process of renal fibrosis. tandfonline.com
Table 3: Research Findings on this compound in Diabetic Nephropathy Models
| Model System | Key Findings | Molecular Mechanism |
|---|---|---|
| db/db mice | Improved renal insufficiency; reversed upregulation of fibronectin and ICAM-1. nih.gov | Upregulated Sirt1 to activate the Nrf2/ARE signaling pathway, improving oxidative stress. nih.gov |
| STZ-induced diabetic rats | Ameliorated albuminuria and renal histopathology; attenuated renal tubular cell apoptosis and mitochondrial damage. nih.govfrontiersin.org | Regulated the Sirt1/PGC-1α pathway to improve mitochondrial function. nih.govfrontiersin.org |
| db/db mice | Reduced renal fibrosis. tandfonline.com | Suppressed the expression of Smad3. tandfonline.com |
Atherosclerosis and this compound
This compound demonstrates significant anti-atherosclerotic properties in preclinical models. In studies using apolipoprotein E-deficient (apoE-/-) mice, a common model for atherosclerosis, this compound treatment resulted in a substantial reduction in the size of atherosclerotic lesions in the aorta. nih.govthno.orgresearchgate.net Beyond simply reducing plaque size, this compound also appears to enhance the stability of the plaques, a crucial factor in preventing plaque rupture and subsequent cardiovascular events. nih.govresearchgate.net
The mechanisms underlying these benefits are tied to the compound's influence on lipid uptake, inflammation, and cellular adhesion. A key action of this compound is the attenuation of foam cell formation, a hallmark of atherosclerosis, which is derived from both macrophages and vascular smooth muscle cells (VSMCs). nih.govthno.org This is achieved in part by downregulating the expression of the scavenger receptor A (SRA), which reduces the uptake of oxidized low-density lipoprotein (oxLDL). nih.gov this compound negatively regulates SRA expression by increasing the expression and nuclear translocation of Krüppel-like factor 4 (KLF4). nih.govthno.org Additionally, this compound inhibits the adhesion of monocytes to the endothelium and suppresses inflammation by promoting the polarization of macrophages towards the anti-inflammatory M2 phenotype and inhibiting the pro-inflammatory JAK/STAT signaling pathway. nih.govnih.gov
Table 4: Research Findings on this compound in Atherosclerosis Models
| Model System | Key Findings | Molecular Mechanism |
|---|---|---|
| apoE-/- mice | Reduced aortic lesion size; enhanced plaque stability; attenuated foam cell formation. nih.govthno.orgresearchgate.net | Increased KLF4 expression, which in turn reduces SRA expression, inhibiting cholesterol uptake and foam cell formation. nih.govthno.org |
Inflammatory Skin Diseases and this compound
Research indicates that this compound may have a therapeutic role in inflammatory skin conditions such as atopic dermatitis. It has been shown to attenuate atopic dermatitis by upregulating A20 expression, a key negative regulator of inflammation, through the activation of the G protein-coupled estrogen receptor. spandidos-publications.com Furthermore, this compound is suggested to exert anti-inflammatory effects by modulating macrophage activity. nih.gov Studies have indicated its potential to influence macrophage polarization and autophagy, which are critical processes in the inflammatory response. nih.gov By regulating these cellular functions, this compound may help to resolve the chronic inflammation characteristic of these skin diseases. nih.gov
Table 5: Research Findings on this compound in Inflammatory Skin Disease Models
| Condition | Key Findings | Molecular Mechanism |
|---|---|---|
| Atopic Dermatitis | Attenuated disease markers. spandidos-publications.com | Upregulated A20 expression via activation of the G protein-coupled estrogen receptor. spandidos-publications.com |
Asthma and this compound
In murine models of allergic asthma, this compound has been shown to effectively attenuate key features of the disease. frontiersin.orgnih.govresearchgate.net Treatment with this compound in ovalbumin (OVA) or house dust mite (HDM)-induced asthmatic mice led to significant improvements in lung function and a reduction in airway hyperresponsiveness. frontiersin.orgnih.gov It alleviates airway inflammation by decreasing the infiltration of inflammatory cells into the lungs and lowering the levels of pro-inflammatory Th2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13. frontiersin.orgnih.gov Additionally, this compound reduces total serum IgE levels, blunts goblet cell hyperplasia and mucus hypersecretion, and lessens collagen deposition in the airways. frontiersin.orgnih.govnih.gov
The mechanisms of action for this compound in asthma are diverse and target multiple signaling pathways. It inhibits inflammatory signaling mediated by nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK). frontiersin.orgnih.gov Another significant pathway suppressed by this compound is the ESR1/NLRP3/Caspase-1 signaling cascade, which is involved in inflammasome activation. nih.govresearchgate.net this compound also helps in repairing the bronchial epithelial barrier, a critical defense in the airways. nih.gov Furthermore, it has been found to directly inhibit IgE production from B cells by regulating the endoplasmic reticulum stress transcription factor XBP-1. frontiersin.org The compound also mitigates oxidative stress, a component of asthmatic inflammation, by increasing superoxide dismutase (SOD) activity and reducing reactive oxygen species (ROS). frontiersin.orgresearchgate.net
Table 6: Research Findings on this compound in Asthma Models
| Model System | Key Findings | Molecular Mechanism |
|---|---|---|
| OVA-induced asthmatic mice | Ameliorated lung function; alleviated airway inflammation (reduced cytokines IL-4, IL-5, IL-13); reduced oxidative stress. frontiersin.orgnih.govresearchgate.net | Inhibition of NF-κB and JNK signaling pathways. frontiersin.orgnih.gov |
| HDM-induced asthmatic mice | Reduced airway inflammation; promoted epithelial barrier repair. nih.gov | Suppression of ESR1/NLRP3/Caspase-1 signaling. nih.govresearchgate.net |
Immunomodulatory Effects of this compound
This compound exerts notable immunomodulatory effects by influencing key inflammatory signaling pathways. Research has demonstrated its ability to modulate the nuclear factor kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are crucial in the inflammatory response. nih.gov
By down-regulating these over-activated pathways, this compound can inhibit the release of pro-inflammatory cytokines and chemokines. nih.gov For instance, it has been shown to suppress the activation of NF-κB, a transcription factor that plays a pivotal role in the expression of various inflammatory mediators. mdpi.com In studies on pancreatic beta cells, this compound blocked interleukin-1β (IL-1β)-induced NF-κB activation, thereby reducing the translocation of the NF-κB complex from the cytoplasm to the nucleus. mdpi.com This action helps to mitigate the inflammatory processes that can lead to cellular damage.
Anti-Toxoplasma Effects of this compound
This compound has demonstrated promising activity against the intracellular parasite Toxoplasma gondii. In vitro studies have revealed its ability to significantly reduce the viability of T. gondii tachyzoites, the rapidly multiplying stage of the parasite. sid.ir One of the key mechanisms behind this anti-Toxoplasma effect is the induction of nitric oxide (NO) production in macrophages. sid.ir
Nitric oxide is a critical molecule in the host's immune response against various pathogens, including T. gondii. nih.govnih.govdartmouth.edu Research has shown that this compound treatment leads to a marked increase in NO production in macrophage cells. sid.ir This enhanced NO production is believed to be a primary mechanism by which this compound controls and eliminates the parasite. sid.ir Studies have reported that this compound significantly reduces the viability rate of tachyzoites with a 50% inhibitory concentration (IC50) value of 9.85 μg/mL. sid.ir Furthermore, it has been observed to decrease the rate of intracellular tachyzoites. sid.ir
Other Therapeutic Areas
Beyond its immunomodulatory and anti-parasitic properties, this compound has shown therapeutic potential in several other key areas, including osteoporosis, diabetes, cardiovascular diseases, and microbial infections.
Osteoporosis Models and this compound
In preclinical models of osteoporosis, this compound has exhibited bone-protective properties through a dual mechanism of action that involves both the stimulation of bone formation and the inhibition of bone resorption. It has been shown to promote the proliferation and differentiation of osteoblasts, the cells responsible for synthesizing new bone tissue. mdpi.com
Conversely, this compound has been found to suppress osteoclast activity. acs.org Osteoclasts are cells that break down bone tissue, and their excessive activity contributes to bone loss in conditions like osteoporosis. This compound has been observed to inhibit the differentiation of osteoclasts and impede their function, thereby attenuating bone deterioration. nih.gov Specifically, it has been shown to suppress the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced activation of NF-κB, c-Fos, and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) signaling pathways, which are critical for osteoclastogenesis. acs.orgacs.org A derivative of this compound, compound 7, has demonstrated potent anti-osteoclastogenesis activity in RANKL-induced cells and in an ovariectomy-induced osteoporosis mouse model by regulating the RANK/RANKL/OPG pathway. nih.gov
| Effect of this compound on Bone Cells | Mechanism of Action | Key Signaling Pathways Involved |
| Promotes Osteoblast Function | Enhances proliferation and differentiation of osteoblasts. mdpi.com | BMP/Smad pathway nih.gov |
| Inhibits Osteoclast Activity | Suppresses osteoclast differentiation and function. acs.orgnih.gov | RANKL-induced NF-κB, c-Fos, and NFATc1 acs.orgacs.org |
Antidiabetic Effects of this compound
This compound has demonstrated significant antidiabetic effects in various experimental models. One of the primary mechanisms underlying its hypoglycemic activity is the activation of the glucose transporter 4 (GLUT4) and AMP-activated protein kinase (AMPK) pathway. pensoft.netresearchgate.net Activation of this pathway enhances glucose uptake in skeletal muscles, thereby improving insulin (B600854) sensitivity. pensoft.netpensoft.net
In studies using a high-fat diet/streptozotocin-induced diabetic mouse model, this compound treatment led to a reduction in serum glucose and an increase in serum insulin levels. pensoft.net It also decreased the homeostasis model assessment of insulin resistance (HOMA-IR), indicating improved insulin sensitivity. pensoft.net Furthermore, this compound treatment resulted in the upregulation of GLUT4 and phosphorylated AMPK-α1. pensoft.netresearchgate.netresearchgate.net
| Antidiabetic Effects of this compound | Observed Outcome |
| Serum Glucose | Reduced pensoft.net |
| Serum Insulin | Increased pensoft.net |
| Insulin Resistance (HOMA-IR) | Decreased pensoft.net |
| GLUT4 Expression | Upregulated pensoft.netresearchgate.netresearchgate.net |
| p-AMPK-α1 Expression | Upregulated pensoft.netresearchgate.netresearchgate.net |
Cardioprotective Activities of this compound
This compound and its derivatives have been shown to possess cardioprotective properties. One of the key mechanisms implicated in these effects is the regulation of autophagy through the phosphatidylinositol 3-kinase (PI3K)/Akt/Beclin-1 signaling pathway. jst.go.jp Autophagy is a cellular process that removes damaged components, and its proper regulation is crucial for maintaining cardiac health.
In a model of myocardial ischemia-reperfusion injury, a derivative of this compound, compound C4, demonstrated a significant protective effect on cardiomyocytes. jst.go.jp This was achieved by mitigating apoptosis, reducing the activity of myocardial enzymes, and restoring excessive autophagy. jst.go.jp The study indicated that C4 regulates autophagy by downregulating the expression of autophagic proteins such as PI3K, Akt, and Beclin-1. jst.go.jp Another study on a novel this compound derivative, this compound-7-O-β-(6″-O-succinyl)-D-glucoside (FMP), showed it could significantly improve myocardial injury in an isoproterenol-induced acute ischemia mice model by decreasing lactate (B86563) dehydrogenase levels and increasing catalase and superoxide dismutase levels. frontiersin.org
Antimicrobial Activities of this compound
This compound has exhibited a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi. nih.gov In vitro studies have determined its efficacy against several microbial strains.
For instance, research has demonstrated its antibacterial effect against Enterococcus faecalis and its antifungal activity against Candida albicans. nih.govresearchgate.net The minimum inhibitory concentration (MIC) of this compound alone against E. faecalis was reported to be 18.3 μg/ml. nih.gov Against a nystatin-sensitive isolate of C. albicans, the MIC was 8.3 μg/ml. nih.gov Furthermore, derivatives of this compound have shown potent activity against various phytopathogenic fungi and bacteria. For example, derivative A28 was highly effective against Phytophthora capsica with an EC50 of 4.2 μg/mL, and derivative A17 was effective against Xanthomonas oryzae pv. oryzae with an EC50 of 1.8 μg/mL. nih.gov
| Microorganism | Activity | MIC/EC50 Value (μg/mL) |
| Enterococcus faecalis | Antibacterial | 18.3 (MIC) nih.gov |
| Candida albicans | Antifungal | 8.3 (MIC) nih.gov |
| Phytophthora capsica | Antifungal | 4.2 (EC50) nih.gov |
| Xanthomonas oryzae pv. oryzae | Antibacterial | 1.8 (EC50) nih.gov |
Advanced Research Methodologies and Approaches in Formononetin Studies
In Vitro Experimental Paradigms with Formononetin
In vitro studies utilizing cell line models and various cellular and molecular biology techniques are fundamental to understanding the direct effects of this compound on biological processes.
Cell Line Models for Mechanistic Studies
A diverse array of cell lines is employed to investigate the mechanistic actions of this compound across different physiological and pathological conditions. Cancer cell lines are frequently used to explore its anti-cancer properties. These include human hepatocellular carcinoma (HCC) cells, ovarian cancer cell lines such as ES2 and OV90, multiple myeloma cells, breast cancer cell lines like MCF-7, MDA-MB-231, and BT-549, cervical cancer cells (HeLa), nasopharyngeal carcinoma cells (CNE1 and CNE2), osteosarcoma cell lines (MG-63 and U2OS), non-small cell lung cancer cells (A549), and head and neck squamous cell carcinoma cells (FaDu). tandfonline.commdpi.comtechscience.comamegroups.orgkarger.commdpi.comresearchgate.netresearchgate.net Neuronal cell models, such as SH-SY5Y cells, are utilized to study this compound's neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury. imrpress.com Endothelial cells, including human umbilical vein endothelial cells (HUVECs), are employed to investigate this compound's impact on angiogenesis. nih.govkarger.com
Cellular Assays for Biological Activity Assessment
Various cellular assays are conducted to quantify the biological activities of this compound. Cell viability assays, such as the MTT assay, are commonly used to assess the compound's effect on cell growth and proliferation in various cancer cell lines. techscience.comamegroups.orgkarger.comkarger.com Apoptosis induction by this compound is evaluated through methods like flow cytometry, Caspase 3 assays, TUNEL staining, and immunofluorescence staining, particularly in cancer and neuronal cell models. tandfonline.comtechscience.comamegroups.orgkarger.comimrpress.com Assays measuring cell migration and invasion, such as scratch adhesion tests and wound migration assays, are performed to understand this compound's influence on cellular motility, relevant in cancer metastasis and angiogenesis studies. nih.govkarger.com The ability of this compound to affect the formation of capillary-like structures is assessed using tube formation assays, like the Matrigel tube formation assay, in endothelial cell models. nih.govkarger.com
Molecular Biology Techniques in this compound Research
Molecular biology techniques are integral to unraveling the molecular mechanisms underlying this compound's effects. Western blotting is widely used to detect and quantify the expression levels of specific proteins involved in various signaling pathways, apoptosis, proliferation, and inflammation in this compound-treated cells. tandfonline.comtechscience.comamegroups.orgimrpress.comkarger.comnih.govspandidos-publications.compnrjournal.com Real-time quantitative polymerase chain reaction (qRT-PCR) is employed to measure the mRNA expression levels of target genes, providing insights into transcriptional regulation by this compound. techscience.comamegroups.orgkarger.comimrpress.comnih.govspandidos-publications.com Immunofluorescence assay and ELISA are also utilized to detect protein expression and measure the levels of cytokines and other relevant molecules. imrpress.comnih.govspandidos-publications.com Luciferase reporter assays are used to investigate the interaction between microRNAs and their target genes, as demonstrated in studies exploring this compound's regulation of specific pathways. techscience.comamegroups.org
In Vivo Preclinical Research Paradigms with this compound
In vivo studies using animal models are essential for evaluating the efficacy and effects of this compound in a complex biological system, providing crucial preclinical data.
Animal Models for Disease Investigation
Various animal models are utilized to investigate the therapeutic potential of this compound in different disease contexts. Cancer research frequently employs xenograft models, where human cancer cells (such as FaDu, multiple myeloma, MCF-7, or U2OS cells) are implanted into immunocompromised mice to evaluate this compound's effects on tumor growth and progression. karger.commdpi.comresearchgate.netresearchgate.net HCC tumour-bearing mice, often generated by injecting H22 cells, are used to study this compound's impact on liver cancer. tandfonline.com Induced injury models are also common, including the cerebral ischemia-reperfusion (I/R) mouse model induced by middle cerebral artery occlusion (MCAO) to study neuroprotection, ovariectomised (OVx) mice with a cortical bone defect to assess bone regeneration, a rodent model of osteoarthritis induced by medial meniscectomy, and type 2 diabetic Sprague Dawley rats induced by a high-fat diet and streptozotocin (B1681764) to investigate metabolic effects. imrpress.commdpi.comcambridge.orgfrontiersin.orgnih.gov While not explicitly detailed for this compound in the snippets, transgenic and carcinogen-induced animal models are recognized paradigms in cancer research that could be applied to this compound studies. nih.govdovepress.com
Histopathological and Immunohistochemical Analyses in this compound Studies
Histopathological and immunohistochemical analyses are critical for examining tissue-level changes and protein expression in animal models treated with this compound. Histopathological examination using staining techniques like Hematoxylin and Eosin (H&E) allows for the observation of morphological changes in tissues, such as tumor cell volume and arrangement in HCC models or pancreatic beta cell integrity in diabetic models. tandfonline.comimrpress.commdpi.comfrontiersin.org Immunohistochemical staining is used to detect the presence and localization of specific proteins within tissues, providing insights into this compound's molecular targets and effects. Examples include assessing the expression of Type II collagen and IL-1β in osteoarthritis models, SIRT1 in pancreatic tissue of diabetic rats, RUNX2 and OCN in bone regeneration studies, cleaved caspase-3 in tumors, and proteins like PD-L1, STAT3, MYC, Bax, and Bcl-2 in cancer models. mdpi.comkarger.comresearchgate.netmdpi.comcambridge.orgfrontiersin.orgnih.gov TUNEL staining and immunofluorescence staining are also utilized to identify apoptotic cells and visualize protein distribution in tissue sections. tandfonline.comimrpress.comspandidos-publications.com
Behavioral and Functional Assessments in Animal Models
Animal models are crucial for evaluating the in vivo effects of this compound on behavior and physiological function. Studies in mice and rats have demonstrated the potential of this compound in addressing neurological conditions and cardiovascular issues.
In a study using chronic corticosterone-treated mice, this compound was shown to alleviate depression-like behaviors. This was evidenced by an increase in the sucrose (B13894) preference index and a reduction in immobility time during the forced swimming test. Mechanistically, this compound enhanced the expression of the glucocorticoid receptor and BDNF, mitigated neuronal impairment, and promoted neurogenesis in the hippocampus nih.gov.
Research in rats subjected to middle cerebral artery occlusion (MCAO) indicated that this compound promoted functional recovery. This was associated with facilitating the formation of dendritic spines and enhancing synaptic plasticity, potentially mediated by the PI3K/AKT/ERK signaling pathway nih.gov. Another study involving sulphonated this compound in cerebral ischemia rats reported alleviation of brain edema, reduced cerebral infarct volume, and improved neurological function by inhibiting cell apoptosis and promoting cerebrovascular angiogenesis nih.gov. This compound also demonstrated neuroprotective effects in scopolamine-induced dementia in mice by regulating brain AChE activity and suppressing oxidative stress nih.gov. In a mouse model of diabetic cognitive dysfunction induced by streptozotocin, this compound attenuated the decline in learning and memory abilities through suppressing inflammatory responses mediated by HMGB1/TLR4/NF-κB signaling in the hippocampus nih.gov.
Furthermore, this compound has been investigated in a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA). Treatment with this compound at doses of 25, 50, and 100 mg/kg orally for 21 days significantly improved motor coordination, gait, and grip strength. It also enhanced antioxidant defenses by increasing SOD, catalase, and GSH activities while reducing neuroinflammation by lowering IL-1β, TNFα, and IL-6 levels. This compound alleviated dopamine (B1211576) depletion and reduced acetylcholine (B1216132) levels, indicating a protective effect on dopaminergic neurons. Immunohistochemical analysis revealed decreased α-synuclein aggregation and upregulated BCl2 expression, highlighting its neuroprotective and antioxidative properties in this model researchgate.net.
In a mouse model of myocardial infarction with depression, this compound significantly suppressed depressive behaviors and improved cardiac dysfunction. This was linked to this compound inhibiting M1 polarization in macrophages/microglia while promoting M2 polarization. Mechanistic studies suggested that this compound inhibited GSK-3β activity and downstream Notch1 and C/EBPα signaling pathways researchgate.net.
Computational and Systems Biology Approaches in this compound Research
Computational and systems biology approaches play a vital role in understanding the multifaceted actions of this compound, predicting its targets, and elucidating complex biological networks it influences. These methods complement experimental studies by providing insights into molecular interactions and systemic effects.
Computational systems biology integrates experimental and computational research to understand complex biological systems, offering a foundation for addressing critical scientific questions nih.gov. This field utilizes modeling and theoretical exploration to illuminate the functioning of modular circuits, including their robustness, design, and manipulation nih.gov. Progress in computational systems biology can lead to practical innovations in medicine, drug discovery, and engineering nih.gov.
Network Pharmacology Analysis of this compound
Network pharmacology is a systems biology-based method used to analyze the interactions between drugs, targets, and diseases within biological networks aging-us.com. This approach helps to decipher the multi-target effects of compounds like this compound.
Network pharmacology has been employed to analyze this compound as a potential anti-osteosarcoma (OS) drug, predicting 121 targets with ESR1 identified as a core target exhibiting a strong interaction with this compound nih.gov. ESR1, an estrogen receptor, is a ligand-dependent transcription factor that stimulates signal transduction pathways involved in tumor cell growth, development, and apoptosis nih.gov. GO functional analysis, KEGG pathway analysis, and PPI network analysis are used in network pharmacology to analyze common targets and construct target-pathway pharmacology networks nih.gov.
In the context of Alzheimer's disease (AD), a network pharmacology approach was used to predict this compound's biological targets and mechanisms. ESR1 was identified as a key nuclear receptor required for neural development nih.gov. Signaling pathway enrichment analysis suggested that this compound might exert therapeutic effects by regulating processes involving histone acetylation and deacetylation (HDAC) class I, regulation of p38-alpha/beta, p38 mitogen-activated protein kinase (MAPK) signaling pathway, bone morphogenetic protein (BMP) receptor signaling, interleukin-1 (IL-1) mediated signaling events, the tumor necrosis factor (TNF) receptor signaling pathway, and cytoplasmic and nuclear Smad2/3 signaling nih.gov.
Network pharmacology analysis has also been applied to investigate the potential mechanisms of this compound in treating prostate cancer by analyzing single-cell sequencing data. This approach identified therapeutic targets in immune cells and tissue cells of prostate cancer, such as CD74 and THBS1 in immune cells and insulin (B600854) receptor and zinc-alpha-2-glycoprotein in tissue cells, which play roles in metabolism aging-us.com.
Furthermore, network pharmacology has been used to evaluate the cardiovascular disease activities of this compound metabolites. Analysis of six primary metabolites isolated from rat liver S9 after incubation with this compound suggested their involvement with 10 receptors in CVD treatment. The binding activity of these metabolites with HSP90AA and SRC receptors was analyzed mdpi.com.
Molecular Docking Simulations for this compound-Target Interactions
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex redalyc.org. This helps to understand the binding affinity and interaction patterns between this compound and its potential targets.
Molecular docking analysis confirmed the stable binding of triphenylphosphine-containing this compound derivatives to the amino acid residues of SHMT2, a core-expressed gene in lung cancer mitochondria, through hydrogen bonds and other interactions mdpi.comnih.gov. These simulations further confirmed the excellent stability of the end product when bound to SHMT2 mdpi.comnih.gov. Molecular docking results showed that the binding energies of these derivatives were lower than that of the parent compound, this compound, suggesting potential biological activity mdpi.com.
Molecular docking has also been used to examine the binding site of a this compound analog, CNF2, and the breast cancer target HER2 researchgate.net. In silico analysis using molecular docking predicted the potential of this compound compounds to act as active ligands for the estrogen alpha receptor (ER-α). The interaction between this compound and ER-α was predicted to involve hydrophobic bonds redalyc.org. Molecular docking helps to predict the natural process occurring within cells and provides quantitative predictions of binding energetics, ranking docked compounds based on the binding affinity of ligand-receptor complexes redalyc.org.
Molecular docking studies have also been conducted to evaluate the binding affinity of this compound to Keap1, a protein involved in the Nrf2 signaling pathway, which is relevant to type 1 diabetes mellitus nih.gov. Covalent molecular docking indicated that this compound binds to Cys199 of GSK-3β with high affinity, a target relevant to cardiac function and depressive behaviors in myocardial infarction with depression researchgate.net. Molecular docking results have also shown that this compound exhibits the highest docking score to USP5 among USP family members, suggesting specificity researchgate.net.
Bioinformatics and Omics Technologies in this compound Investigations (e.g., Transcriptomics, Metabolomics)
Bioinformatics and omics technologies, such as transcriptomics and metabolomics, provide high-throughput data on gene expression and metabolite profiles, offering comprehensive insights into the biological effects of this compound.
Omics technologies encompass various fields like genomics, transcriptomics, proteomics, and metabolomics, enabling comprehensive, large-scale analysis of diverse biomolecular data nih.govnih.gov. Transcriptomics provides an unbiased view of coding and non-coding RNAs in a biological system, revealing expressed genes and regulatory RNAs like lncRNAs and miRNAs metabolon.com. Metabolomics measures small molecules (metabolites), demonstrating what is actually happening in a biological system and providing actionable insights into cellular processes metabolon.com.
Integrating transcriptomics and metabolomics datasets can provide a more holistic picture of biology and has shown promise in unveiling critical disease mechanisms metabolon.com. For example, combining these datasets in prostate cancer research revealed that impaired sphingosine-1-1-phosphate receptor 2 signaling is a mechanism distinguishing prostate cancer from benign hyperplasia metabolon.com.
In this compound research, RNA-sequencing (a transcriptomics technology) has been used to study the potential mechanisms by which this compound counteracts osimertinib (B560133) resistance in non-small-cell lung cancer cells. This revealed that this compound induced significant alterations in gene expression, with these genes clustering into unique GO, KEGG, and GSEA pathways biorxiv.org.
Metabolomics has been used in conjunction with network pharmacology to evaluate the metabolic fate of this compound. Studies on the in vitro metabolism of this compound using rat liver S9 and the in vivo metabolism of ononin (B1677330) (a precursor) in rat urine have identified various metabolites and their main metabolic pathways, including hydroxylation, demethylation, glycosylation, glucuronidation, and sulfonation mdpi.com.
Bioinformatics is essential for organizing, analyzing, and distributing the large amounts of data generated by omics technologies to answer complex biological questions uninet.edumdpi.com. It provides tools and workflows for data pre-processing, analysis, and interpretation, facilitating the integration of multi-omics data nih.gov.
Research on this compound Derivatives and Analogues
Research efforts extend to the synthesis and evaluation of this compound derivatives and analogues to enhance its pharmacological properties, improve bioavailability, and explore new therapeutic applications aging-us.comnih.govredalyc.org. Structural modification is a key method for improving the efficacy of this compound jst.go.jp.
Synthesis and Biological Evaluation of this compound Derivatives
The synthesis of this compound derivatives involves modifying the chemical structure of this compound to create novel compounds with potentially improved biological activities. These synthesized derivatives are then evaluated for their pharmacological effects.
Three series of novel this compound derivatives were synthesized by separating this compound and heterocyclic moieties with 2-carbon, 3-carbon, and 4-carbon spacers. These derivatives were screened for antiproliferative activities against Jurkat and HepG-2 cell lines and for antibacterial activity against six bacterial strains researchgate.net. Compound 3b exhibited promising antibacterial activity against B. subtilis with a minimal inhibitory concentration (MIC) value of 0.78 μg/mL, and compound 5e showed significant antiproliferative activity against Jurkat cell growth with an IC50 of 1.35×10−4 μg/mL researchgate.net. Preliminary structure-activity relationships (SARs) were also discussed based on the experimental data researchgate.net.
Another study designed and synthesized a series of novel this compound derivatives and explored their protective effects on oxygen glucose deprivation/relapse (OGD/R) damage to H9C2 cells. Compounds C1, C2, C3, and C6 exhibited L-shaped conformations. Compounds 1–6 (C1–6) showed varying degrees of protective effects on damaged H9C2 cells, generally outperforming this compound. Compound C4 demonstrated the most significant activity, even surpassing the positive control diltiazem. Mechanistic investigations revealed that C4 might mitigate its protective influence by reducing apoptosis rates, diminishing intracellular muscle enzyme activity (AST, LDH, CK), and suppressing the expression of autophagic proteins (PI3K, Akt, Beclin-1, P62, LC3, ATG12) jst.go.jp.
Novel triphenylphosphine-containing this compound derivatives have been synthesized and evaluated for anti-tumor activity. Detailed structural characterization confirmed the structures of 21 newly synthesized derivatives. MTT results showed that these derivatives had stronger anti-tumor activity than this compound and were more cytotoxic to cancer cells than normal cells. Compound 2c showed potent anti-tumor activity against A549 cells (IC50 = 12.19 ± 1.52 μM), superior to this compound and 5-FU mdpi.comnih.gov.
A series of novel this compound derivatives were designed and synthesized as potential EGFR inhibitors, referencing the binding mode of lapatinib (B449) to EGFR. In vitro EGFR and cell growth inhibition assays showed that compound 4v was the most potent inhibitor of EGFR (IC50 = 14.5 nM) and exhibited potent anti-proliferation activity against MDA-MB-231 cells (IC50 = 5.44 ± 1.28 μM), comparable to lapatinib rsc.orgrsc.org. Most tested compounds showed stronger EGFR inhibitory activity compared to this compound itself rsc.org.
Other reported this compound derivatives with anti-cancer activity include a nitrogen mustard derivative that showed potent antitumor activity against colorectal HCT-116 cells and was associated with G2/M phase cell cycle arrest and apoptosis induction rsc.orgmdpi.com. A this compound-dithiocarbamate hybrid inhibited androgen-independent prostate cancer PC3 cell growth and induced apoptosis by modulating the MAPK and Wnt signaling pathways rsc.orgmdpi.com. A this compound 7-phosphoramidate derivative significantly induced early apoptosis in HepG-2 cells rsc.orgmdpi.com.
Research also includes the synthesis of this compound analogs with potential inhibitory activity against EBV and marked inhibitory effects on mouse skin tumor promotion researchgate.net.
Table 1: Examples of Synthesized this compound Derivatives and Their Activities
| Derivative Type | Activity Tested | Key Finding | Citation |
| 7-O-Modified (with spacers) | Antiproliferative, Antibacterial | Compound 3b: Antibacterial vs B. subtilis (MIC 0.78 μg/mL); Compound 5e: Antiproliferative vs Jurkat (IC50 1.35×10−4 μg/mL) | researchgate.net |
| Novel (Cardioprotective) | Cardioprotective (OGD/R H9C2 cells) | Compound C4: Most significant protective effect, reduced apoptosis, suppressed autophagy proteins. | jst.go.jp |
| Triphenylphosphine-containing | Anti-tumor (various cell lines) | Compound 2c: Potent anti-tumor vs A549 (IC50 12.19 ± 1.52 μM), superior to this compound and 5-FU. | mdpi.comnih.gov |
| Novel (EGFR inhibitors) | EGFR inhibition, Anti-proliferation (breast cancer cells) | Compound 4v: Potent EGFR inhibitor (IC50 14.5 nM), potent anti-proliferation vs MDA-MB-231 (IC50 5.44 ± 1.28 μM). | rsc.orgrsc.org |
| Nitrogen mustard derivative | Anti-tumor (colorectal cancer cells) | Potent antitumor activity vs HCT-116, induced G2/M arrest and apoptosis. | rsc.orgmdpi.com |
| Dithiocarbamate hybrid | Anti-proliferation (prostate cancer cells) | Inhibited PC3 cell growth, induced apoptosis via MAPK/Wnt pathways. | rsc.orgmdpi.com |
| 7-phosphoramidate derivative | Apoptosis induction (HepG-2 cells) | Significantly induced early apoptosis. | rsc.orgmdpi.com |
Enhanced Therapeutic Efficacy of this compound Derivatives
This compound (FMN), a naturally occurring isoflavonoid (B1168493), has demonstrated a range of beneficial biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. explorationpub.comnih.gov However, its clinical application can be limited by factors such as poor water solubility and low bioavailability. mdpi.comjst.go.jp To overcome these limitations and enhance its therapeutic potential, researchers have focused on the structural modification of this compound, leading to the development of various derivatives with improved efficacy. nih.govmdpi.comjst.go.jp
Structural modification strategies often target specific positions on the this compound molecule, such as the 7-position hydroxyl group, to enhance biological activity, improve targeting, and optimize pharmacokinetic properties. nih.govmdpi.comjst.go.jp These modifications can lead to derivatives with significantly enhanced potency against various diseases, including cancer and cardiovascular conditions. mdpi.comjst.go.jpnih.gov
Detailed research findings highlight the enhanced therapeutic efficacy of this compound derivatives in several contexts:
Anti-Cancer Activity:
Studies have shown that this compound derivatives can exhibit stronger anti-tumor activity compared to the parent compound. For instance, novel triphenylphosphine-containing this compound derivatives have demonstrated more potent anti-tumor activity against various tumor cell lines, including A549 lung cancer cells. mdpi.com One such derivative, compound 2c, showed an IC50 value of 12.19 ± 1.52 μM against A549 cells, which was significantly lower than that of this compound (IC50 = 83.02 ± 6.25 μM) and even superior to the reference drug 5-FU (IC50 = 22.92 ± 3.54 μM) in this specific assay. mdpi.com
Another study focusing on this compound derivatives as epidermal growth factor receptor (EGFR) inhibitors demonstrated that most tested compounds presented stronger EGFR inhibitory activity than this compound. rsc.orgrsc.org Specifically, compound 4v emerged as a highly potent inhibitor of EGFR with an IC50 of 14.5 nM, which is at least 10-fold stronger than this compound (IC50 > 150 nM) and comparable to established EGFR inhibitors like gefitinib (B1684475) (IC50 = 6.2 nM) and lapatinib (IC50 = 5.6 nM). rsc.orgrsc.org
This compound-dithiocarbamate hybrids have also shown potent antiproliferative activity. escholarship.org Compound 8i, a this compound-dithiocarbamate derivative, exhibited an inhibitory effect against PC-3 prostate cancer cells with an IC50 value of 1.97 µM, demonstrating significantly improved activity compared to this compound and the reference drug 5-FU in this context. escholarship.org
Furthermore, carborane-containing isoflavonoid analogues, including this compound derivatives, have been synthesized and evaluated for anticancer activity. acs.org Compound 24a exhibited improved activity against A549 human lung carcinoma cells with an IC50 of 0.753 ± 0.173 μM, showing greater potency than this compound. nih.govacs.org
These findings suggest that structural modifications can significantly enhance the anti-cancer efficacy of this compound derivatives by improving target specificity, increasing potency, and potentially overcoming limitations like poor solubility. mdpi.comjst.go.jpnih.govmdpi.com
Cardioprotective Effects:
Structural modification has also been explored to improve the cardioprotective effects of this compound. jst.go.jp Novel this compound derivatives have been designed and synthesized with the aim of enhancing their protective effects on myocardial cells subjected to injury. jst.go.jp Studies evaluating the protective effect of these derivatives on oxygen-glucose deprivation/relapse (OGD/R)-induced H9C2 cell damage, a model simulating myocardial ischemia-reperfusion injury, have shown promising results. jst.go.jp For instance, compound C4, a synthesized this compound derivative, significantly reduced apoptosis rates in H9C2 cells compared to the OGD/R group, underscoring its substantial inhibitory effect on OGD/R-induced apoptosis. jst.go.jp
Data Tables:
Below are interactive tables summarizing some of the detailed research findings on the enhanced therapeutic efficacy of this compound derivatives.
| Compound | Cell Line | Activity Measured | IC50 (μM) | Comparison to this compound | Source |
| This compound | A549 | Anti-tumor Activity | 83.02 ± 6.25 | - | mdpi.com |
| Compound 2c | A549 | Anti-tumor Activity | 12.19 ± 1.52 | More potent | mdpi.com |
| 5-FU | A549 | Anti-tumor Activity | 22.92 ± 3.54 | Less potent than 2c | mdpi.com |
| This compound | EGFR Inhibition | EGFR Inhibitory Activity | > 150 nM | - | rsc.orgrsc.org |
| Compound 4v | EGFR Inhibition | EGFR Inhibitory Activity | 14.5 nM | Significantly more potent | rsc.orgrsc.org |
| Gefitinib | EGFR Inhibition | EGFR Inhibitory Activity | 6.2 nM | Comparable to 4v | rsc.orgrsc.org |
| Lapatinib | EGFR Inhibition | EGFR Inhibitory Activity | 5.6 nM | Comparable to 4v | rsc.orgrsc.org |
| This compound | PC-3 | Antiproliferative Activity | > 30-fold higher | - | escholarship.org |
| Compound 8i | PC-3 | Antiproliferative Activity | 1.97 | Significantly more potent | escholarship.org |
| 5-FU | PC-3 | Antiproliferative Activity | 15-fold higher | Less potent than 8i | escholarship.org |
| This compound | A549 | Cytotoxicity | Not specified | - | nih.govacs.org |
| Compound 24a | A549 | Cytotoxicity | 0.753 ± 0.173 | Improved activity | nih.govacs.org |
| Compound | Model System | Effect Measured | Research Finding | Source |
| Compound C4 | OGD/R-induced H9C2 cell damage model | Apoptosis Rate | Significantly reduced apoptosis rates vs. OGD/R group | jst.go.jp |
These data tables illustrate the enhanced potency and improved therapeutic effects observed with various this compound derivatives in comparison to the parent compound in specific in vitro and cell-based models.
Research Gaps and Future Directions in Formononetin Investigations
Elucidation of Unexplored Mechanistic Pathways of Formononetin
While some molecular targets and signaling pathways modulated by this compound have been identified, a comprehensive understanding of all its underlying mechanisms of action is still lacking. Studies have indicated its interaction with pathways such as PI3K/AKT, STAT3, NF-κB, MAPK, JAK-STAT, and TLRs in various disease contexts, including cancer, inflammation, and neurodegenerative disorders. qascf.comfrontiersin.orgmdpi.commdpi.comfrontiersin.orgnih.govresearchgate.net this compound has been shown to influence processes like cell cycle arrest, apoptosis, angiogenesis, and the regulation of inflammatory cytokines and oxidative stress. nih.govfrontiersin.orgresearchgate.netimrpress.comresearchgate.net For instance, it has been observed to inhibit P-glycoprotein efflux function, induce oxidative stress in cancer cells, and bind to proteins like HER2. mdpi.comresearchgate.net In neurodegenerative conditions, it may modulate the Aβ/RAGE interaction and activate the Nrf2 signaling pathway. explorationpub.commdpi.com However, the intricate details of how this compound interacts with these and potentially other unexplored pathways require further investigation. frontiersin.orgnih.gov Advanced techniques such as metabolomics, proteomics, and genomics analysis are suggested to provide a more complete picture of its effects at the cellular and molecular levels. nih.gov
Translational Research Challenges for this compound
Translating the promising preclinical findings of this compound into clinical applications presents several challenges. explorationpub.comnih.govmdpi.comopenaccessjournals.comimrpress.com
Need for Further Preclinical Validation in Diverse Disease Models
Although this compound has shown efficacy in various in vitro and in vivo preclinical models for conditions like cancer, neurodegenerative diseases, and inflammatory disorders, further validation in a wider range of diverse disease models is necessary. explorationpub.comnih.govmdpi.comoncotarget.comnih.gov This includes evaluating its effects in different disease subtypes, stages, and in models that better mimic human pathology. For example, while studies show potential in multidrug-resistant cancers and Alzheimer's disease models, more in vivo investigations are needed to confirm these effects. explorationpub.commdpi.com The relatively high concentrations of this compound used in some preclinical studies also pose a challenge for clinical application, suggesting a need to explore more potent derivatives or delivery methods. mdpi.com
Exploration of Potential Synergistic Effects of this compound with Existing Therapies
Investigating the potential synergistic effects of this compound when combined with existing therapies is a crucial area for future research. Preclinical studies have indicated that this compound can enhance the effects of various chemotherapeutic agents, including vincristine, doxorubicin, paclitaxel, temozolomide, and sunitinib, in cancer models. nih.govmdpi.commdpi.comoncotarget.comfrontiersin.orgcelljournal.org It has been shown to resensitize multidrug-resistant cancer cells and enhance apoptosis when combined with certain drugs. mdpi.comfrontiersin.org Further research is needed to systematically explore combinations with a wider range of standard-of-care treatments for various diseases to identify potentially more effective and less toxic therapeutic strategies. nih.govnih.gov
Comprehensive Assessment of Long-term Effects and Potential Interactions of this compound
A comprehensive assessment of the long-term effects and potential interactions of this compound is essential before its widespread clinical use. While some studies have explored its short-term effects and acute toxicity, data on chronic exposure and its impact on various physiological systems are limited. explorationpub.comnih.gov Furthermore, as this compound is often consumed through diet or supplements, understanding its potential interactions with commonly prescribed medications is critical to avoid adverse outcomes. Some potential interactions with drugs affecting coagulation, steroid metabolism, and other pathways have been noted, highlighting the need for systematic interaction studies. drugbank.com More comprehensive toxicity tests, including subchronic toxicity, genotoxicity, and reproductive toxicity, are recommended to fully assess its safety profile over time and at different exposure levels. nih.gov
Q & A
Q. What are the standard analytical methods for quantifying formononetin in plant extracts and biological samples?
Researchers typically use high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) for quantification. Validation parameters (e.g., linearity, limit of detection, recovery rates) must be established using reference standards (≥95% purity). For complex matrices like herbal decoctions, principal component analysis (PCA) or orthogonal partial least squares-discriminant analysis (OPLS-DA) can identify characteristic peaks and quantify this compound alongside co-occurring isoflavones (e.g., daidzein, calycosin) .
Q. How do researchers assess the estrogenic activity of this compound in vitro?
Estrogenic effects are evaluated using estrogen receptor (ER)-positive cell lines (e.g., MCF-7 breast cancer cells). Key assays include:
- Cell proliferation assays : Measure growth stimulation via ER-dependent pathways.
- Receptor binding assays : Compare this compound’s affinity to 17β-estradiol using competitive binding studies.
- Gene expression analysis : Quantify ER-responsive genes (e.g., pS2, progesterone receptor) via qPCR. Note: Activity varies with cell type and endogenous estrogen levels, requiring controls for baseline hormone concentrations .
Q. What in vitro models are used to study this compound’s anti-inflammatory properties?
Common models include:
- IL-13-stimulated human nasal epithelial cells (e.g., JME/CF15 cells) to mimic allergic inflammation.
- Macrophage polarization assays (e.g., RAW264.7 cells) to study M1/M2 phenotype shifts.
- Cytokine profiling : ELISA or multiplex assays to quantify TNF-α, IL-6, and IL-1β suppression. Mechanistic studies often pair these with siRNA silencing (e.g., SIRT1, Nrf2) to validate signaling pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual antioxidant and pro-oxidant roles?
Context-dependent effects require careful experimental design:
- Antioxidant activity : Measure ROS scavenging in non-cancerous cells (e.g., hepatic or endothelial cells) using DCFH-DA probes and correlate with Nrf2/HO-1 pathway activation .
- Pro-oxidant activity : Assess singlet oxygen generation in cancer cells under photodynamic therapy (PDT) conditions. Use inhibitors like sodium azide to confirm ROS-mediated cytotoxicity .
- Dose-dependent assays : Low doses (1–10 µM) often show antioxidant effects, while higher doses (>20 µM) may induce oxidative stress .
Q. What methodologies identify this compound’s metabolic pathways and bioactive metabolites?
- Human liver microsomal assays : Incubate this compound with CYP450 isoforms (e.g., 1A2, 2C9) to detect O-demethylation products like daidzein.
- LC-MS/MS : Characterize hydroxylated metabolites (e.g., 7,8-dihydroxy-4′-methoxyisoflavone) and quantify their estrogenic potency.
- Pharmacokinetic studies : Use stable isotope labeling to track bioavailability and tissue distribution in rodent models .
Q. How can researchers optimize this compound’s synergistic effects in combination therapies?
- Phytochemical combinations : Screen with Astragalus-Pueraria-Citrus extracts using OPLS-DA to identify synergistic peaks (VIP >1.2). This compound’s synergy with puerarin and calycosin enhances anticancer activity in vitro .
- Drug-isoflavone interactions : Use isobologram analysis to calculate combination indices (CI <1 indicates synergy). For example, this compound potentiates cisplatin efficacy in lung cancer models via Nrf2 inhibition .
Q. What experimental strategies address this compound’s low bioavailability in preclinical studies?
- Nanoformulations : Encapsulate this compound in liposomes or polymeric nanoparticles to improve solubility and target tumor tissues.
- Prodrug design : Synthesize glycosylated derivatives to enhance intestinal absorption.
- In vivo imaging : Use fluorescently labeled analogs to track real-time biodistribution in zebrafish or murine models .
Methodological Best Practices
Q. How should researchers handle this compound in laboratory settings?
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation.
- Safety protocols : Use PPE (gloves, lab coats) due to potential skin/eye irritation (H315/H319 hazards). For inhalation exposure, work in fume hoods .
Q. What structural modifications enhance this compound’s pharmacological efficacy?
- SAR studies : Modify the 4′-methoxy group to improve ER-binding affinity or the 7-hydroxyl group to enhance antioxidant capacity.
- Methylation/acetylation : Increase metabolic stability while retaining activity. For example, 7-O-methyl derivatives show improved BBB penetration in neuroprotection studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
